molecular formula C6H5Cl2N B1314173 2,3-Dichloro-5-methylpyridine CAS No. 59782-90-0

2,3-Dichloro-5-methylpyridine

Cat. No.: B1314173
CAS No.: 59782-90-0
M. Wt: 162.01 g/mol
InChI Key: YZZGJHDTYZOSIH-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methylpyridine is a useful research compound. Its molecular formula is C6H5Cl2N and its molecular weight is 162.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZGJHDTYZOSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508800
Record name 2,3-Dichloro-5-methylpyridine
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Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59782-90-0
Record name 2,3-Dichloro-5-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59782-90-0
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloro-5-methylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-methylpyridine, also known as 2,3-dichloro-5-picoline, is a halogenated pyridine derivative of significant interest in the chemical and pharmaceutical industries. Its unique structural arrangement, featuring a pyridine ring substituted with two chlorine atoms and a methyl group, provides a versatile scaffold for the synthesis of a wide range of complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and agrochemical development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₆H₅Cl₂N[1]
Molecular Weight 162.02 g/mol [1]
Appearance Hoar or primrose yellow solid[1]
Melting Point 41-48 °C[1]
Boiling Point Not available
Density Not available
Solubility Soluble in many organic solvents.
CAS Number 59782-90-0[1]

Spectral Data (Analogous Compound: 2,3-Dichloro-5-(trifluoromethyl)pyridine)

Disclaimer: The following spectral data is for 2,3-dichloro-5-(trifluoromethyl)pyridine and is provided for illustrative purposes due to the lack of available data for this compound.

Spectrum TypeKey Peaks/Signals
¹H NMR Spectral data for 2,3-dichloro-5-(trifluoromethyl)pyridine is available but not detailed in the provided search results.
¹³C NMR Spectral data for 2,3-dichloro-5-(trifluoromethyl)pyridine is available but not detailed in the provided search results.
IR (Infrared) Spectroscopy Characteristic peaks for C-Cl, C-N, and aromatic C-H stretching and bending vibrations are expected.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern for the two chlorine atoms.

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in patent literature. One common approach involves the chlorination of a pyridine precursor.

Experimental Protocol: Synthesis from 5-methyl-3,4-dihydropyridin-2(1H)-one (Pyridone)

This method utilizes pyridone and chlorine as raw materials with a chlorination reagent and a Lewis acid catalyst.

Materials:

  • 5-methyl-3,4-dihydropyridin-2(1H)-one (pyridone)

  • Toluene

  • Ferric chloride (FeCl₃)

  • Phosgene (COCl₂)

  • Chlorine gas (Cl₂)

Procedure:

  • In a 500ml four-necked flask, add 66.7g (0.6mol) of pyridone, 333.5g of toluene, and 9.8g (0.06mol) of ferric chloride at 20°C.

  • Introduce phosgene gas at a rate of 9 L/h for 3 hours.

  • Simultaneously, pass chlorine gas into the mixed solution at a rate of 9.5 L/h for 3 hours.

  • After the reaction is complete, raise the temperature to 110°C.

  • Pass phosgene gas again at a rate of 9 L/h for 3 hours and continue the reaction for 1 hour.

  • The resulting product mixture contains both 2-chloro-5-methylpyridine and this compound, which can be separated by further purification steps (details not provided in the source). This particular experiment yielded 79.03g of this compound.[2]

Synthesis_from_Pyridone Pyridone 5-methyl-3,4-dihydropyridin-2(1H)-one Chlorination_Step Chlorination Pyridone->Chlorination_Step Product This compound Chlorination_Step->Product Reagents Cl₂, Phosgene, FeCl₃ Toluene, 20°C -> 110°C Reagents->Chlorination_Step

Figure 1: Synthetic pathway for this compound.

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by the presence of the two chlorine atoms on the electron-deficient pyridine ring. These chlorine atoms are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, making this compound a valuable building block in organic synthesis.[3]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2- and 3-positions can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile. These reactions are fundamental to the synthesis of a wide range of biologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures. For example, Suzuki coupling can be used to introduce new aryl or heteroaryl groups at the chlorinated positions.

Reactivity_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling Product_SNAr Substituted Pyridines (e.g., Aminopyridines) SNAr->Product_SNAr Product_Coupling Biaryl or Alkylated Pyridines CrossCoupling->Product_Coupling Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->SNAr Coupling_Partner Coupling Partner (e.g., R-B(OH)₂) Coupling_Partner->CrossCoupling Catalyst Pd Catalyst Catalyst->CrossCoupling

Figure 2: Key reaction pathways of this compound.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of various commercial products.

  • Pharmaceuticals: It serves as a building block for the development of novel therapeutic agents, with research exploring its potential in creating compounds with antimicrobial and anti-inflammatory properties.[3]

  • Agrochemicals: This compound is a vital precursor for the synthesis of a range of herbicides and fungicides. Its incorporation into pesticide molecules contributes to the development of effective crop protection agents.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is classified as acutely toxic if swallowed and causes serious eye irritation.[1]

  • Handling: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.[4][6]

In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its rich reactivity, stemming from the two chlorine substituents on the pyridine ring, allows for the synthesis of a diverse array of complex molecules. While a comprehensive dataset of its physical and spectral properties is not fully available in the public domain, the existing information, combined with an understanding of its chemical behavior, provides a solid foundation for its use in research and development. As the demand for novel drugs and more effective agrochemicals continues to grow, the importance of key building blocks like this compound is set to increase.

References

Molecular weight and formula of 2,3-Dichloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichloro-5-methylpyridine, a key chemical intermediate in the pharmaceutical and agrochemical sectors. This document outlines its chemical properties, structure, and synthesis, offering valuable information for research and development applications.

Core Chemical and Physical Properties

This compound, also known as 2,3-dichloro-5-picoline, is a chlorinated pyridine derivative.[1][2] It presents as a hoar or primrose yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research settings.

PropertyValueSource(s)
Molecular Formula C₆H₅Cl₂N[1][2][3][4][5]
Molecular Weight 162.02 g/mol [1][3][4]
CAS Number 59782-90-0[1][2][3]
Melting Point 41-48 °C[1]
Appearance Hoar or primrose yellow solid[1]

Molecular Structure

The structural arrangement of this compound consists of a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions and a methyl group at the 5 position. This specific arrangement of substituents is crucial for its reactivity and utility as a building block in synthesizing more complex molecules.

Molecular structure of this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several key industrial and research areas:

  • Agrochemical Synthesis : This compound is a critical building block for developing new herbicides and fungicides, contributing to improved crop yields and protection.[1]

  • Pharmaceutical Development : In the pharmaceutical industry, it serves as a precursor in the synthesis of biologically active molecules, enabling the creation of novel compounds targeting specific biological pathways.[1]

  • Material Science : It is utilized in the formulation of specialty polymers and coatings, where it can enhance the chemical resistance and durability of materials.[1]

  • Environmental Science : The compound is also used in studies that assess the environmental impact of chlorinated substances, which aids in the development of better waste management practices.[1]

Experimental Protocols: Synthesis Overview

The synthesis of this compound can be achieved through various routes. One documented method involves the selective synthesis from pyridone and chlorine, utilizing a chlorination reagent and a Lewis acid catalyst for synergistic catalysis. This approach is noted for its potential for low production costs and equipment investment, allowing for the controllable production of the target compound.[6]

A specific example of this synthesis involves the following steps:

  • Pyridone, toluene, and ferric chloride are mixed in a reaction vessel at 20°C.[6]

  • Phosgene is introduced into the mixture, followed by the simultaneous introduction of chlorine gas over a period of 3 hours.[6]

  • The reaction temperature is then raised to 110°C, and phosgene is passed through the mixture again for another 3 hours.[6]

  • After an additional hour of reaction time, the product is obtained through post-processing steps.[6]

This method can be adjusted to selectively favor the production of either 2-chloro-5-methylpyridine or this compound by modifying the reaction conditions and catalyst concentrations.[6] Another reported synthesis route involves a two-step reaction starting from dichloropropionaldehyde and acrylonitrile, which results in a total yield of 56%.[6]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Processing cluster_3 Product Pyridone Pyridone Reaction Chlorination in Toluene Pyridone->Reaction Chlorine Chlorine Chlorine->Reaction Catalyst Lewis Acid Catalyst (e.g., Ferric Chloride) Catalyst->Reaction Temp Temperature Control (20°C -> 110°C) Reaction->Temp PostProcessing Post-Processing Steps Temp->PostProcessing Product This compound PostProcessing->Product

High-level workflow for the synthesis of this compound.

References

Established Synthesis Routes for 2,3-Dichloro-5-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the established synthesis routes for 2,3-dichloro-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document details reaction pathways, experimental protocols, and quantitative data to support research and development efforts.

Synthesis from 5-methyl-3,4-dihydropyridine-2(1H)-one

One of the most direct and selective methods for the synthesis of this compound begins with 5-methyl-3,4-dihydropyridine-2(1H)-one, also known as 5-methyl-2-pyridone. This route allows for the selective synthesis of either 2-chloro-5-methylpyridine or this compound by carefully controlling the reaction conditions, particularly the catalysts and chlorinating agents used.[1]

Reaction Pathway

The general reaction involves the chlorination of the pyridone ring. A Lewis acid catalyst, such as ferric chloride, is often employed in conjunction with chlorinating agents like chlorine gas and phosgene.[1] The reaction can be tuned to favor the mono-chlorinated or di-chlorinated product.

Experimental Protocols

Selective Synthesis of 2-chloro-5-methylpyridine:

  • Materials: 5-methyl-3,4-dihydropyridine-2(1H)-one, toluene, ferric chloride, chlorine gas, phosgene.

  • Procedure:

    • In a 500 ml four-necked flask, add 66.7 g (0.6 mol) of 5-methyl-3,4-dihydropyridine-2(1H)-one, 333.5 g of toluene, and 2.02 g (0.012 mol) of ferric chloride at 20°C and mix thoroughly.[1]

    • Introduce chlorine gas at a rate of 5.5 L/h into the mixture for 3 hours.[1]

    • After the initial chlorination is complete, heat the mixture to 110°C.[1]

    • Introduce phosgene at a rate of 9 L/h for 3 hours and continue the reaction for an additional hour.[1]

    • The product is obtained after post-processing steps.

Selective Synthesis of this compound:

  • Materials: 5-methyl-3,4-dihydropyridine-2(1H)-one, toluene, ferric chloride, phosgene, chlorine gas.

  • Procedure:

    • To a 500 ml four-necked flask, add 66.7 g (0.6 mol) of 5-methyl-3,4-dihydropyridine-2(1H)-one, 333.5 g of toluene, and 9.8 g (0.06 mol) of ferric chloride at 20°C.[1]

    • Introduce phosgene at a rate of 9 L/h for 3 hours.[1]

    • Simultaneously, introduce chlorine gas at a rate of 9.5 L/h for 3 hours.[1]

    • Upon completion, raise the temperature to 110°C and introduce phosgene again at 9 L/h for 3 hours, followed by an hour of reaction time.[1]

    • The final product is obtained after work-up.

Quantitative Data
Starting MaterialCatalystChlorinating AgentsProduct DistributionYield
5-methyl-3,4-dihydropyridine-2(1H)-oneFerric Chloride (0.012 mol)Chlorine, Phosgene2-chloro-5-methylpyridine: 70.11 gthis compound: 7.87 g2-chloro-5-methylpyridine: 91.6%this compound: 8.1%
5-methyl-3,4-dihydropyridine-2(1H)-oneFerric Chloride (0.06 mol)Phosgene, Chlorine2-chloro-5-methylpyridine: 14.16 gthis compound: 79.03 g2-chloro-5-methylpyridine: 18.5%this compound: 81.3%
5-methyl-3,4-dihydropyridine-2(1H)-oneFerric Chloride (0.03 mol)Phosgene, Chlorine2-chloro-5-methylpyridine: 33.07 gthis compound: 54.92 g2-chloro-5-methylpyridine: 43.2%this compound: 56.5%

Table 1: Summary of yields for the synthesis of chlorinated methylpyridines from 5-methyl-3,4-dihydropyridine-2(1H)-one under varying catalytic conditions.[1]

Synthesis Pathway Diagram

G pyridone 5-methyl-3,4-dihydropyridine-2(1H)-one chloro_pyridine 2-chloro-5-methylpyridine pyridone->chloro_pyridine Cl2, FeCl3 (low conc.), Phosgene dichloro_pyridine This compound pyridone->dichloro_pyridine Cl2, FeCl3 (high conc.), Phosgene

Synthesis from 5-methyl-3,4-dihydropyridine-2(1H)-one.

Synthesis from 3-methylpyridine

A common and well-established route to this compound starts from 3-methylpyridine. This multi-step synthesis involves the N-oxidation of 3-methylpyridine, followed by chlorination to yield 2-chloro-5-methylpyridine, which is then further chlorinated to the final product.

Reaction Pathway

The synthesis proceeds in two main stages:

  • N-Oxidation: 3-methylpyridine is oxidized to 3-methylpyridine-N-oxide.

  • Chlorination: 3-methylpyridine-N-oxide is reacted with a chlorinating agent, such as phosphorus oxychloride, to produce 2-chloro-5-methylpyridine. This step can produce isomeric byproducts. Subsequent chlorination of 2-chloro-5-methylpyridine at a higher temperature yields the desired this compound.

Experimental Protocols

Step 1: Synthesis of 3-methylpyridine-N-oxide

  • Materials: 3-methylpyridine, hydrogen peroxide, catalyst (e.g., phosphomolybdic acid and molybdenum trioxide mixture).

  • Procedure: A mixture of 240g of 3-methylpyridine and 2.4g of a catalyst (2:1 mass ratio of phosphomolybdic acid to molybdenum trioxide) is prepared as liquid A. 275g of 35 wt% hydrogen peroxide solution stabilized to pH 4 with a phosphoric acid buffer is prepared as liquid B. Liquid A and liquid B are introduced into a micro-mixer at flow rates of 50 mL/min and 2 mL/min, respectively, with the reactor temperature controlled at 75°C.[2]

Step 2: Synthesis of 2-chloro-5-methylpyridine

  • Materials: 3-methylpyridine-N-oxide, dichloromethane, benzoyl chloride, triethylamine, chlorobenzene, phosphorus oxychloride.

  • Procedure:

    • Add 80 g (0.7339 mol) of 3-methylpyridine-N-oxide to 550 g of dichloromethane and cool the mixture to -10°C.[2]

    • Slowly add 206 g (1.4679 mol) of benzoyl chloride and 148.2 g (1.4679 mol) of triethylamine with reflux stirring for 1 hour.[2]

    • After filtration, distill the filtrate to remove dichloromethane to obtain 5-methylpyridine-2-benzoylate.[2]

    • Add 600 ml of chlorobenzene to the mixture, followed by the addition of 42 g (0.2736 mol) of phosphorus oxychloride.[2]

    • Heat the mixture to reflux and maintain the reaction for 6 hours.[2]

    • After completion, perform hydrolysis, neutralize with an alkali solution, and use steam distillation to obtain the product. A yield of 82.2% is reported for this process.[2]

Step 3: Synthesis of this compound

  • Materials: 2-chloro-5-methylpyridine, chlorine gas, radical initiator (optional), high temperature reactor.

Quantitative Data
StepStarting MaterialKey ReagentsProductYield
13-methylpyridineH₂O₂, Catalyst3-methylpyridine-N-oxideHigh
23-methylpyridine-N-oxideBenzoyl chloride, POCl₃2-chloro-5-methylpyridine82.2%[2]
32-chloro-5-methylpyridineCl₂This compoundNot specified

Table 2: Summary of the multi-step synthesis of this compound from 3-methylpyridine.

Synthesis Pathway Diagram

G methylpyridine 3-methylpyridine n_oxide 3-methylpyridine-N-oxide methylpyridine->n_oxide Oxidation chloro_pyridine 2-chloro-5-methylpyridine n_oxide->chloro_pyridine POCl3 / Amine dichloro_pyridine This compound chloro_pyridine->dichloro_pyridine Cl2, High Temp.

Synthesis from 3-methylpyridine.

Other Reported Synthesis Routes

Several other synthetic strategies for this compound have been reported, although with less detailed experimental information in the available literature.

  • From Propionaldehyde and Acrylonitrile: This two-step process involves the initial formation of dichloropropionaldehyde from propionaldehyde and chlorine. The intermediate is then reacted with acrylonitrile through addition and ring-closure to yield this compound. A total yield of 56% has been reported for this route.[1]

  • From N-propylidene benzylamine: This method involves the acylation of N-propylidene benzylamine with chloroacetyl chloride, followed by a cyclization reaction with (dichloromethylene)dimethylammonium chloride. This route is reported to have a high yield and mild reaction conditions, making it potentially valuable for industrial applications.[4]

Logical Relationship of Alternative Routes

G cluster_0 Route from Propionaldehyde cluster_1 Route from N-propylidene benzylamine propionaldehyde Propionaldehyde dichloro_prop Dichloropropionaldehyde propionaldehyde->dichloro_prop Cl2 acrylonitrile Acrylonitrile target1 This compound acrylonitrile->target1 Addition & Cyclization dichloro_prop->target1 Addition & Cyclization n_propylidene N-propylidene benzylamine intermediate N-benzyl-N-propenyl-α-chloroacetamide n_propylidene->intermediate Acylation chloroacetyl Chloroacetyl chloride chloroacetyl->intermediate Acylation target2 This compound intermediate->target2 Cyclization cyclizing_agent (Dichloromethylene)dimethylammonium chloride cyclizing_agent->target2 Cyclization

Alternative synthesis pathways.

Conclusion

The synthesis of this compound can be achieved through various routes, with the methods starting from 5-methyl-3,4-dihydropyridine-2(1H)-one and 3-methylpyridine being the most extensively documented. The choice of a particular synthetic route will depend on factors such as the desired selectivity, scalability, cost of starting materials, and the environmental impact of the process. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field to make informed decisions and to facilitate the development of efficient and robust synthetic strategies for this important chemical intermediate.

References

Retrosynthetic Analysis of 2,3-Dichloro-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-5-methylpyridine is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its strategic functionalization provides a versatile scaffold for the development of novel bioactive molecules. This technical guide provides an in-depth retrosynthetic analysis of this compound, detailing multiple synthetic pathways, experimental protocols, and quantitative data to aid researchers in its efficient synthesis.

Retrosynthetic Strategies

The retrosynthetic analysis of this compound reveals several key disconnection points, leading to various synthetic routes starting from readily available precursors. The primary strategies involve either the direct chlorination of a pre-formed pyridine ring or the construction of the dichloropyridine core from acyclic precursors.

A high-level overview of the retrosynthetic approaches is presented below:

Retrosynthesis cluster_A Route A: Direct Chlorination cluster_B Route B: Pyridone-based Synthesis cluster_C Route C: Acyclic Precursor Cyclization This compound This compound 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine This compound->2-Chloro-5-methylpyridine C-Cl Bond Formation 5-Methyl-2(1H)-pyridone 5-Methyl-2(1H)-pyridone This compound->5-Methyl-2(1H)-pyridone Chlorination Dichloropropionaldehyde Dichloropropionaldehyde This compound->Dichloropropionaldehyde Cyclocondensation Acrylonitrile Acrylonitrile This compound->Acrylonitrile Cyclocondensation 5-Methylpyridine (β-Picoline) 5-Methylpyridine (β-Picoline) 2-Chloro-5-methylpyridine->5-Methylpyridine (β-Picoline) C-Cl Bond Formation 5-Methyl-3,4-dihydro-2(1H)-pyridone 5-Methyl-3,4-dihydro-2(1H)-pyridone 5-Methyl-2(1H)-pyridone->5-Methyl-3,4-dihydro-2(1H)-pyridone Dehydrogenation

Caption: High-level retrosynthetic disconnections for this compound.

Synthetic Pathways and Methodologies

Route A: Direct Chlorination of 5-Methylpyridine (β-Picoline)

This classical approach involves the stepwise chlorination of β-picoline. While conceptually straightforward, controlling the regioselectivity of chlorination can be challenging, often leading to a mixture of chlorinated pyridines.

Route_A 5-Methylpyridine 5-Methylpyridine (β-Picoline) 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 5-Methylpyridine->2-Chloro-5-methylpyridine Chlorination This compound This compound 2-Chloro-5-methylpyridine->this compound Further Chlorination

Caption: Synthetic pathway via direct chlorination of β-picoline.

Further chlorination of 2-chloro-5-methylpyridine can yield this compound. This subsequent chlorination can be carried out using chlorine gas, potentially in the presence of a catalyst.[2]

Route B: Synthesis from Pyridone Derivatives

This route offers better control over the regiochemistry of chlorination by starting from a pyridone precursor. A common starting material is 5-methyl-3,4-dihydropyridin-2(1H)-one.

Route_B Propionaldehyde + Acrylic Ester Propionaldehyde + Acrylic Ester 4-Formylpentanoate Ester 4-Formylpentanoate Ester Propionaldehyde + Acrylic Ester->4-Formylpentanoate Ester Condensation 5-Methyl-3,4-dihydro-2(1H)-pyridone 5-Methyl-3,4-dihydro-2(1H)-pyridone 4-Formylpentanoate Ester->5-Methyl-3,4-dihydro-2(1H)-pyridone Amination/ Cyclization 2-Oxo-5-methyl-5,6-dichloropiperidine 2-Oxo-5-methyl-5,6-dichloropiperidine 5-Methyl-3,4-dihydro-2(1H)-pyridone->2-Oxo-5-methyl-5,6-dichloropiperidine Chlorination 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 2-Oxo-5-methyl-5,6-dichloropiperidine->2-Chloro-5-methylpyridine Chlorination/ Dehydrohalogenation This compound This compound 2-Chloro-5-methylpyridine->this compound Chlorination

Caption: Synthesis of this compound from pyridone precursors.

This pathway can be manipulated to selectively produce either 2-chloro-5-methylpyridine or this compound by adjusting the reaction conditions, such as the amount of chlorinating agent and catalyst.[3]

Route C: Cyclocondensation of Acyclic Precursors

This approach builds the pyridine ring from acyclic components. One reported method involves the reaction of dichloropropionaldehyde with acrylonitrile.[3]

Route_C Propionaldehyde + Chlorine Propionaldehyde + Chlorine Dichloropropionaldehyde Dichloropropionaldehyde Propionaldehyde + Chlorine->Dichloropropionaldehyde Chlorination Intermediate Addition Product Dichloropropionaldehyde->Intermediate Addition Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate This compound This compound Intermediate->this compound Ring Closure

Caption: Synthesis via cyclocondensation of acyclic precursors.

This two-step reaction, involving an initial addition followed by ring closure, has been reported to have a total yield of 56%.[3]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and its immediate precursor, 2-chloro-5-methylpyridine, through various methods.

Starting Material(s)ProductReagents/CatalystYield (%)Reference
Pyridone, ChlorineThis compoundFerric chloride, Phosgene8.1 - 81.3[3]
Pyridone, Chlorine2-Chloro-5-methylpyridineFerric chloride, Phosgene18.5 - 91.6[3]
Dichloropropionaldehyde, AcrylonitrileThis compound-56 (total)[3]

Detailed Experimental Protocols

Protocol for the Selective Synthesis from Pyridone

This protocol describes a method for the selective synthesis of 2-chloro-5-methylpyridine and this compound from 5-methyl-3,4-dihydropyridin-2(1H)-one (referred to as pyridone).[3]

Materials:

  • 5-methyl-3,4-dihydropyridin-2(1H)-one (pyridone)

  • Toluene

  • Ferric chloride (FeCl₃)

  • Chlorine gas (Cl₂)

  • Phosgene (COCl₂)

Procedure for selective synthesis of this compound:

  • To a 500 ml four-necked flask, add 66.7 g (0.6 mol) of pyridone, 333.5 g of toluene, and 9.8 g (0.06 mol) of ferric chloride at 20°C.

  • Introduce phosgene gas at a rate of 9 L/h for 3 hours.

  • Simultaneously, pass chlorine gas into the mixture at a rate of 9.5 L/h for 3 hours.

  • After the addition of gases is complete, raise the temperature to 110°C.

  • Introduce phosgene again at a rate of 9 L/h for 3 hours.

  • Allow the reaction to proceed for an additional hour.

  • Post-reaction workup yields the product.

Results: This procedure was reported to yield 79.03 g of this compound (81.3% yield) and 14.16 g of 2-chloro-5-methylpyridine (18.5% yield).[3]

Protocol for Synthesis from 2-Oxo-5-methyl-5,6-dihalopiperidine

This protocol outlines the conversion of a 2-oxo-5-methyl-5,6-dihalopiperidine to 2-chloro-5-methylpyridine.[4][5][6]

Materials:

  • 2-Oxo-5-methyl-5,6-dichloropiperidine

  • High boiling point solvent (e.g., 1,2,4-trichlorobenzene)

  • Chlorinating agent (e.g., phosphorus oxychloride or phosgene)

Procedure:

  • A solution of the 2-oxo-5-methyl-5,6-dihalopiperidine in a high boiling solvent is heated to a temperature between 80°C and 130°C.

  • A stoichiometric excess (up to 70 mole %) of the chlorinating agent is introduced over a period of 0.5 to 10 hours.

  • The reaction mixture is typically held at the elevated temperature for an additional 5 to 6 hours after the addition is complete.

  • The resulting solution of 2-chloro-5-methylpyridine can be used directly for subsequent reactions or purified.

Conclusion

The retrosynthetic analysis of this compound highlights several viable synthetic strategies. The choice of a particular route will depend on factors such as the availability of starting materials, desired purity, scalability, and environmental considerations. The pyridone-based route appears to offer a high degree of control and good yields for the selective synthesis of either the mono- or di-chlorinated product. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,3-dichloro-5-methylpyridine, a key intermediate in the development of novel pharmaceutical and agrochemical compounds. The following sections detail the various starting materials and methodologies, presenting quantitative data in structured tables and illustrating reaction pathways with clear diagrams.

Introduction

This compound is a crucial building block in organic synthesis, valued for its utility in the creation of complex molecules with potential biological activity. Its synthesis has been approached from a variety of starting materials, each with its own set of advantages and challenges regarding yield, cost, and environmental impact. This document aims to provide a detailed analysis of the most pertinent synthetic strategies to inform research and development in this area.

Synthesis from 5-methyl-3,4-dihydropyridin-2(1H)-one (Pyridone)

A prominent method for the synthesis of this compound involves the direct chlorination of a pyridone precursor. This route is notable for its ability to selectively produce the target compound or its precursor, 2-chloro-5-methylpyridine, by adjusting the reaction conditions. The general scheme involves the use of chlorine gas and a chlorination reagent, often in the presence of a Lewis acid catalyst.

Experimental Protocols

Selective Synthesis of this compound:

  • To a 500ml four-necked flask, add 66.7g (0.6mol) of 5-methyl-3,4-dihydropyridin-2(1H)-one, 333.5g of toluene, and 9.8g (0.06mol) of ferric chloride at 20°C.

  • Introduce phosgene gas at a rate of 9 L/h for 3 hours.

  • Simultaneously, introduce chlorine gas at a rate of 9.5 L/h for 3 hours.

  • After the addition of gases is complete, raise the temperature to 110°C.

  • Introduce phosgene gas again at 9 L/h for another 3 hours.

  • Maintain the reaction for 1 hour.

  • The product is then obtained through post-processing steps.[1]

Synthesis with Varied Stoichiometry:

  • Based on the above procedure, the amounts of ferric trichloride, phosgene, and chlorine can be adjusted. For instance, using 4.87g (0.03mol) of ferric trichloride, passing phosgene at 4.5 L/h for 3 hours, and chlorine gas at 7.5 L/h for 3 hours will alter the product ratio.[1]

Data Presentation
Starting MaterialReagentsCatalystSolventTemperature (°C)Time (h)Yield of 2-chloro-5-methylpyridine (%)Yield of this compound (%)Reference
5-methyl-3,4-dihydropyridin-2(1H)-one (0.6mol)Chlorine (5.5L/h), Phosgene (9L/h)Ferric chloride (0.012mol)Toluene20 -> 1103 + 3 + 191.68.1[1]
5-methyl-3,4-dihydropyridin-2(1H)-one (0.6mol)Chlorine (9.5L/h), Phosgene (9L/h)Ferric chloride (0.06mol)Toluene20 -> 1103 + 3 + 118.581.3[1]
5-methyl-3,4-dihydropyridin-2(1H)-one (0.6mol)Chlorine (7.5L/h), Phosgene (4.5L/h)Ferric chloride (0.03mol)TolueneNot specified3 + 343.256.5[1]

Synthetic Pathway

G pyridone 5-methyl-3,4-dihydropyridin-2(1H)-one product This compound pyridone->product Chlorination reagents Cl2, Phosgene reagents->product catalyst FeCl3 catalyst->product side_product 2-Chloro-5-methylpyridine product->side_product Selectivity depends on conditions

Caption: Synthesis from 5-methyl-3,4-dihydropyridin-2(1H)-one.

Synthesis from 3-Methylpyridine

Another common route to this compound begins with 3-methylpyridine. This process typically involves the initial formation of 2-chloro-5-methylpyridine, which is then subjected to further chlorination. The initial step can proceed via the N-oxide derivative.

Experimental Protocols

Formation of 2-Chloro-5-methylpyridine from 3-Methylpyridine N-Oxide:

  • Add 80g (0.7339mol) of 3-methylpyridine N-oxide to 550g of dichloromethane and cool the mixture to -10°C.

  • Slowly add 206g (1.4679mol) of benzoyl chloride and 148.2g (1.4679mol) of triethylamine.

  • Reflux the mixture with stirring for 1 hour.

  • After filtration, remove the dichloromethane by distillation to obtain 5-methylpyridine-2-benzoylate.

  • Add 600ml of chlorobenzene to the obtained intermediate, followed by the addition of 42g (0.2736mol) of phosphorus oxychloride.

  • Raise the temperature to reflux and maintain for 6 hours.

  • After the reaction is complete, perform hydrolysis, neutralize with an alkali solution, and carry out steam distillation to yield 2-chloro-5-methylpyridine.[2]

The subsequent chlorination of 2-chloro-5-methylpyridine to this compound is then carried out, though a specific detailed protocol for this second step from this particular precursor synthesis is not provided in the search results.

Data Presentation
Starting MaterialIntermediateFinal ProductOverall Yield of 2-chloro-5-methylpyridine (%)Reference
3-Methylpyridine N-Oxide5-Methylpyridine-2-Benzoylate2-Chloro-5-methylpyridine82.2[2]

Synthetic Pathway

G methylpyridine 3-Methylpyridine n_oxide 3-Methylpyridine N-Oxide methylpyridine->n_oxide Oxidation intermediate 2-Chloro-5-methylpyridine n_oxide->intermediate Chlorination product This compound intermediate->product Further Chlorination

Caption: Synthesis from 3-Methylpyridine.

Other Synthetic Routes

Several other starting materials have been reported for the synthesis of this compound. While detailed experimental protocols are not as readily available in the public domain for these methods, the general pathways are outlined below.

Synthesis from Propionaldehyde and Acrylonitrile

This two-step process involves an initial addition reaction followed by ring closure to form the pyridine ring. The total yield for this route is reported to be around 56%.[1]

G propionaldehyde Propionaldehyde intermediate Dichloropropionaldehyde propionaldehyde->intermediate Chlorination acrylonitrile Acrylonitrile product This compound acrylonitrile->product intermediate->product Addition & Ring Closure

Caption: Synthesis from Propionaldehyde and Acrylonitrile.

Synthesis from Dichloroacetonitrile and Methacrolein

This method utilizes a cyclization reaction between dichloroacetonitrile and methacrolein to directly form the this compound structure. However, the conversion rate of dichloroacetonitrile is reported to be only about 60%.[1]

G dichloroacetonitrile Dichloroacetonitrile product This compound dichloroacetonitrile->product Cyclization methacrolein Methacrolein methacrolein->product

Caption: Synthesis from Dichloroacetonitrile and Methacrolein.

Synthesis from N-propylidene benzylamine

This synthetic route involves the acylation of N-propylidene benzylamine with chloroacetyl chloride, followed by a cyclization reaction to yield the final product. This method is noted for having mild reaction conditions.[3]

G start N-propylidene benzylamine intermediate N-benzyl-N-propenyl- alpha-chloroacetamide start->intermediate Acylation reagent1 Chloroacetyl chloride reagent1->intermediate product This compound intermediate->product Cyclization reagent2 (Dichloromethylene)dimethylammonium chloride reagent2->product

Caption: Synthesis from N-propylidene benzylamine.

Summary of Alternative Synthetic Routes

Starting MaterialsKey StepsReported Yield/ConversionReference
Propionaldehyde, AcrylonitrileAddition, Ring ClosureTotal yield ~56%[1]
Dichloroacetonitrile, MethacroleinCyclizationConversion rate ~60%[1]
N-propylidene benzylamine, Chloroacetyl chlorideAcylation, CyclizationHigh yield (quantitative value not specified)[3]

Conclusion

The synthesis of this compound can be achieved through various pathways, with the choice of starting material significantly influencing the reaction conditions, yield, and overall efficiency. The route starting from 5-methyl-3,4-dihydropyridin-2(1H)-one is well-documented, offering tunable selectivity for either this compound or its precursor, 2-chloro-5-methylpyridine. While other routes starting from 3-methylpyridine, propionaldehyde, dichloroacetonitrile, and N-propylidene benzylamine are also viable, they present different synthetic challenges and may require further optimization to be competitive on an industrial scale. This guide provides a foundational understanding of these synthetic strategies to aid researchers in the selection and development of optimal manufacturing processes for this important chemical intermediate.

References

Chemical reactivity and stability of 2,3-Dichloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity and Stability of 2,3-Dichloro-5-methylpyridine

Introduction

This compound is a versatile halogenated pyridine derivative recognized for its significant role as a key intermediate in the synthesis of various high-value chemicals.[1][2] With the CAS Number 59782-90-0 and the molecular formula C₆H₅Cl₂N, this compound serves as a fundamental building block in the agrochemical and pharmaceutical industries.[1][3] Its unique chlorinated pyridine structure provides reactive sites that can be manipulated to create complex molecules with specific biological activities, including herbicides, fungicides, and compounds with potential antimicrobial and anti-inflammatory properties.[1][4] This guide provides a comprehensive overview of its chemical properties, stability, and reactivity, supported by experimental data and protocols for researchers and professionals in chemical and drug development.

Physicochemical Properties and Stability

This compound is a solid at room temperature.[5] It is valued in synthetic applications for its general stability under typical laboratory conditions, which allows for a range of chemical transformations.[1] However, like many chlorinated organic compounds, it is subject to decomposition at high temperatures or during combustion. Thermal decomposition can release toxic and hazardous fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF) gas.[6][7]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 59782-90-0[3]
Molecular Formula C₆H₅Cl₂N[3]
Molecular Weight 162.02 g/mol [5]
Appearance Solid[5]
InChI Key YZZGJHDTYZOSIH-UHFFFAOYSA-N[5]
SMILES String Cc1cnc(Cl)c(Cl)c1[5]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two chlorine substituents on the pyridine ring and the methyl group. The chlorine atoms are susceptible to nucleophilic aromatic substitution and can participate in metal-catalyzed cross-coupling reactions. The methyl group can undergo free-radical halogenation.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with varying yields and conditions. A common strategy involves the chlorination of pyridine precursors.

G cluster_reactants Reactants & Catalyst Pyridone 5-Methyl-3,4-dihydropyridin-2(1H)-one (Pyridone) Product This compound Pyridone->Product Chlorination & Dehydrochlorination Chlorine Chlorine (Cl2) Chlorine->Product Catalyst Lewis Acid Catalyst (e.g., FeCl3) Catalyst->Product

Caption: Synthesis pathway for this compound.

One patented method involves the reaction of 5-methyl-3,4-dihydropyridin-2(1H)-one (referred to as pyridone) with chlorine gas in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃).[8] By adjusting the reaction conditions and the stoichiometry of reagents such as phosgene, the process can be selectively controlled to favor the production of either 2-chloro-5-methylpyridine or this compound.[8] Another reported synthesis involves a two-step reaction of propionaldehyde and acrylonitrile, which proceeds through addition and ring closure, albeit with a total yield of around 56%.[8]

Table 2: Selected Synthesis Yields for this compound

Starting MaterialCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
Pyridone, ChlorineFerric Chloride, PhosgeneToluene20, then 1108.1[8]
Pyridone, ChlorineFerric Chloride, PhosgeneToluene20, then 11081.3[8]
Pyridone, ChlorineFerric Chloride, PhosgeneToluene20, then 11056.5[8]
Propionaldehyde, AcrylonitrileNot specifiedNot specifiedNot specified56 (total)[8]
Downstream Reactions and Transformations

This compound is a valuable precursor for more complex molecules, particularly in the agrochemical sector. Its transformations often target the methyl group or one of the chloro substituents.

The methyl group can be chlorinated under radical conditions to form 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP).[9][10] This intermediate is crucial for producing 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), a key component in the synthesis of several pesticides.[9] The conversion of PCMP to DCTF is typically achieved through a halogen exchange (halex) reaction using hydrogen fluoride (HF), often in the presence of a catalyst. DCTF is then used to synthesize high-efficiency fungicides like fluazinam.[9][11]

G A This compound B 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) A->B Radical Chlorination C 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) B->C Fluorination (HF) D 2-Amino-3-chloro-5-(trifluoromethyl)pyridine C->D Amination (NH3) E Fluazinam (Fungicide) D->E Further Synthesis

Caption: Pathway from this compound to Fluazinam.

The electron-deficient nature of the pyridine ring, enhanced by the two electron-withdrawing chlorine atoms, makes the 2- and 3-positions susceptible to nucleophilic aromatic substitution (NAS).[12] In this type of reaction, a nucleophile attacks one of the carbon atoms bearing a chlorine, leading to the displacement of the chloride ion.[12] This pathway is fundamental in functionalizing the pyridine core. An example is the conversion of DCTF with ammonia to form 2-amino-3-chloro-5-(trifluoromethyl)pyridine, where an amino group replaces the chlorine atom at the 2-position.[9]

G Substrate Halopyridine (e.g., this compound) Intermediate Meisenheimer-like Intermediate (Aromaticity Disrupted) Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2, R-O⁻) Nucleophile->Intermediate Product Substituted Pyridine Intermediate->Product Loss of Leaving Group (Aromaticity Restored) LeavingGroup Leaving Group (Cl⁻) Intermediate->LeavingGroup G Start Prepare Reaction Vessel (Inert Atmosphere) Combine Combine Aryl Chloride, Boronic Acid, Base, and Pd Catalyst/Ligand Start->Combine Solvent Add Degassed Solvent (e.g., Toluene, Dioxane) Combine->Solvent Heat Heat Mixture (e.g., 100-110 °C) Solvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Final C-C Coupled Product Purify->Product

References

Spectroscopic Profile of 2,3-Dichloro-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,3-Dichloro-5-methylpyridine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted mass spectrometry data, alongside experimental data for the closely related analogue, 2,3-Dichloro-5-(trifluoromethyl)pyridine, for comparative purposes. Detailed, generalized experimental protocols for each spectroscopic technique are also provided.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
CAS Number 59782-90-0
Molecular Formula C₆H₅Cl₂N
Molecular Weight 162.02 g/mol
Monoisotopic Mass 160.9799 Da
Physical State Solid

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

AdductPredicted m/z
[M+H]⁺ 161.98718
[M+Na]⁺ 183.96912
[M-H]⁻ 159.97262
[M+NH₄]⁺ 179.01372
[M+K]⁺ 199.94306
[M]⁺ 160.97935
[M]⁻ 160.98045

Data sourced from predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The chemical shifts for this compound are expected to differ. Specifically, the ¹H NMR spectrum would show a singlet for the methyl group (CH₃) likely in the 2.0-2.5 ppm range, and the aromatic protons would be influenced by the electron-donating nature of the methyl group, as opposed to the strongly electron-withdrawing trifluoromethyl group. In the ¹³C NMR, a signal for the methyl carbon would appear around 15-25 ppm, and the chemical shifts of the aromatic carbons would also be shifted accordingly.

Reference Data: 2,3-Dichloro-5-(trifluoromethyl)pyridine

¹H NMR No specific peak list is available in the search results for a complete table.

¹³C NMR No specific peak list is available in the search results for a complete table.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The spectrum for the related compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine , is available for reference.

Note: The IR spectrum of this compound would be expected to show C-H stretching and bending vibrations from the methyl group, which would be absent in the trifluoromethyl analogue. The strong C-F stretching bands characteristic of the -CF₃ group would not be present.

Reference Data: 2,3-Dichloro-5-(trifluoromethyl)pyridine No specific peak list is available in the search results for a complete table.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of a solid pyridine derivative is as follows:

  • Sample Preparation: Weigh approximately 5-20 mg of the solid sample into a clean, dry vial.[1]

  • Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial.[1] For pyridine derivatives, deuterated pyridine can also be used.[1]

  • Dissolution: Gently swirl or vortex the vial to dissolve the solid. Gentle warming may be applied if necessary to aid dissolution, ensuring the sample is completely dissolved.[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a solid sample like this compound, several methods can be employed to obtain an IR spectrum.

Thin Solid Film Method [2][3]

  • Dissolution: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride, diethyl ether).[3]

  • Deposition: Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[2][3]

  • Evaporation: Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[2][3]

  • Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Potassium Bromide (KBr) Pellet Method [4]

  • Grinding: Finely grind approximately 1-2 mg of the solid sample with an agate mortar and pestle.[4]

  • Mixing: Add about 100-200 mg of dry KBr powder and mix thoroughly with the sample.[4]

  • Pressing: Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a transparent pellet.[4]

  • Analysis: Place the KBr pellet in the sample holder for analysis.

Mass Spectrometry (MS)

A general procedure for the analysis of a small organic molecule by mass spectrometry is as follows:

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent.

  • Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: Ionize the sample molecules. Common ionization techniques for small organic molecules include:

    • Electron Ionization (EI): A hard ionization technique that uses a high-energy electron beam to ionize the sample, often causing fragmentation useful for structural elucidation.[5][6]

    • Chemical Ionization (CI): A softer ionization technique where a reagent gas is first ionized, which then ionizes the analyte through chemical reactions, resulting in less fragmentation.[7]

    • Electrospray Ionization (ESI): A soft ionization method where a high voltage is applied to a liquid to create an aerosol, suitable for a wide range of molecules.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Molecular Structure and Spectroscopic Correlation

The following diagram illustrates the chemical structure of this compound and highlights the key atoms and bonds relevant to its spectroscopic analysis.

Caption: Structure of this compound with key spectroscopic regions.

References

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activities of 2,3-Dichloro-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyridine-based compounds, derivatives of 2,3-dichloro-5-methylpyridine are emerging as a class of molecules with significant potential across various therapeutic areas. This technical guide provides an in-depth exploration of the reported biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

The unique substitution pattern of this compound offers a versatile platform for chemical modification, allowing for the generation of diverse molecular architectures with tailored biological functions.[1] The presence of two chlorine atoms provides reactive sites for nucleophilic substitution, enabling the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The methyl group at the 5-position can also influence molecular interactions and metabolic stability. This guide will delve into the specific biological activities that have been observed for derivatives synthesized from this promising chemical starting material.

Anticancer Activity

Derivatives of substituted pyridines have demonstrated notable potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. While specific studies on derivatives of this compound are still emerging, the broader class of chlorinated pyridine compounds has shown promise in this area.

Quantitative Data on Anticancer Activity of Related Pyridine Derivatives

To provide a comparative context, the following table summarizes the in vitro cytotoxic activity of various substituted pyridine and related heterocyclic derivatives against different cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the potential for this class of compounds.

Compound ClassCell LineIC50 (µM)Reference
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivativesK562 (Leukemia)42 - 57[2]
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivativesMCF-7 (Breast Cancer)44 - 72[2]
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivativesSaOS2 (Osteosarcoma)52.5 - 71.5[2]
Imidazo[1,2-a]pyridine derivative (16h)HeLa (Cervical Cancer)More potent than cisplatin[3]
2-Arylquinoline derivativesPC3 (Prostate Cancer)31.37 - 34.34[4]
2-Arylquinoline derivative (13)HeLa (Cervical Cancer)8.3[4]
Thiopyrano[2,3-d]thiazole derivative (3.10)Various Cancer Cell Lines0.6 - 5.98[5]
Pyridine-3-carbonitrile derivative (4a)HT29 (Colorectal Carcinoma)2.243[6]
2-Oxo-pyridine derivatives (5, 7, 8)Caco-2 (Colorectal Carcinoma)7.83 - 13.61[7]
4,4'-Bipyridine derivative (9a)HepG-2 (Liver Cancer)8.83 µg/mL[8]
4,4'-Bipyridine derivative (9b)HepG-2 (Liver Cancer)10.08 µg/mL[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A widely used method to determine the cytotoxic effects of compounds on cancer cells is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

Principle: This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, usually 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways in Anticancer Activity

While the precise mechanisms of action for this compound derivatives are yet to be fully elucidated, related heterocyclic compounds are known to interfere with several key signaling pathways involved in cancer progression.

anticancer_pathways cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis cluster_angiogenesis Angiogenesis Growth Factors Growth Factors Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Growth Factors->Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)->RAS/MAPK Pathway Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Apoptotic Stimuli Apoptotic Stimuli Caspase Activation Caspase Activation Apoptotic Stimuli->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Bcl-2 Family Proteins Bcl-2 Family Proteins Bcl-2 Family Proteins->Caspase Activation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Endothelial Cell Proliferation & Migration Endothelial Cell Proliferation & Migration VEGFR->Endothelial Cell Proliferation & Migration Pyridine Derivatives Pyridine Derivatives Pyridine Derivatives->PI3K/Akt Pathway Inhibition Pyridine Derivatives->RAS/MAPK Pathway Inhibition Pyridine Derivatives->Caspase Activation Induction Pyridine Derivatives->VEGFR Inhibition

Potential Anticancer Mechanisms of Pyridine Derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Derivatives of this compound are being explored for their potential to address this need.[1]

Quantitative Data on Antimicrobial Activity of Related Pyridine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for various pyridine derivatives against a range of bacterial and fungal strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
3-Alkylpyridine-bearing alkaloidStaphylococcus aureus (MRSA)0.98 - 3.9[9]
Polyheterocyclic compoundsStaphylococcus aureus (MRSA)3.125 - 6.25[10]
Substituted Mannich basesBacillus subtilis6.25 - 12.5[11]
Substituted Mannich basesStaphylococcus aureus6.25 - 12.5[11]
Substituted Mannich basesPseudomonas aeruginosa6.25 - 12.5[11]
Substituted Mannich basesEscherichia coli6.25 - 12.5[11]
Substituted Mannich basesCandida albicans12.5[11]
N-alkylated pyridine-based organic saltsStaphylococcus aureus56 ± 0.5% inhibition at 100 µg/mL[11]
N-alkylated pyridine-based organic saltsEscherichia coli55 ± 0.5% inhibition at 100 µg/mL[11]
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesPseudomonas aeruginosa0.21 µM[12]
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesEscherichia coli0.21 µM[12]
1,2,4-Triazolo[1,5-a]pyrimidinesGram-positive & Gram-negative bacteria0.25 - 2.0[13]
Quinoline-Pyrido[2,3-d] PyrimidinonesVarious bacteria and fungi1 - 5 µmol/mL[14]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[15][16][17][18][19]

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Potential Mechanisms of Antimicrobial Action

antimicrobial_mechanisms cluster_targets Bacterial Cellular Targets Pyridine Derivatives Pyridine Derivatives Cell Wall Synthesis Cell Wall Synthesis Pyridine Derivatives->Cell Wall Synthesis Inhibition Protein Synthesis (Ribosomes) Protein Synthesis (Ribosomes) Pyridine Derivatives->Protein Synthesis (Ribosomes) Inhibition DNA Replication (DNA Gyrase) DNA Replication (DNA Gyrase) Pyridine Derivatives->DNA Replication (DNA Gyrase) Inhibition Cell Membrane Integrity Cell Membrane Integrity Pyridine Derivatives->Cell Membrane Integrity Disruption

Potential Antimicrobial Targets of Pyridine Derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Substituted pyridine derivatives have shown promise in modulating inflammatory pathways.[1]

Quantitative Data on Anti-inflammatory Activity of Related Pyridine Derivatives

The following table summarizes the in vitro inhibitory activity of various pyridine and related heterocyclic derivatives against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Compound ClassEnzymeIC50 (µmol/L)Reference
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative (3f)COX-121.8[2]
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative (3f)COX-29.2[2]
5-Thiazol-based thiazolidinone derivativesCOX-1Superior to naproxen[20]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

Several methods are available to assess the inhibitory activity of compounds against COX-1 and COX-2 enzymes. An ELISA-based method is a common high-throughput approach.[21][22][23][24]

Principle: This assay measures the amount of prostaglandin E₂ (PGE₂) produced from the enzymatic conversion of arachidonic acid by COX enzymes. The inhibition of PGE₂ production in the presence of a test compound is quantified.

Procedure:

  • Enzyme and Compound Incubation: Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a specific incubation period, the reaction is stopped, often by the addition of a strong acid.

  • PGE₂ Quantification: The amount of PGE₂ produced in each reaction is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value is then determined from the dose-response curve.

Signaling Pathways in Inflammation

inflammatory_pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) NF-κB Pathway NF-κB Pathway Inflammatory Stimuli (e.g., LPS)->NF-κB Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 COX-1 / COX-2 COX-1 / COX-2 Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)->Inflammation Pyridine Derivatives Pyridine Derivatives Pyridine Derivatives->COX-1 / COX-2 Inhibition Pyridine Derivatives->NF-κB Pathway Inhibition

Key Inflammatory Signaling Pathways.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. The existing body of research on related pyridine and heterocyclic compounds provides a strong rationale for the continued exploration of this chemical space.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound to establish clear structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their optimization and advancement into preclinical and clinical development. The integration of computational modeling and in silico screening can further accelerate the discovery of new drug candidates from this promising class of molecules. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3-Dichloro-5-methylpyridine and its Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,3-dichloro-5-methylpyridine and its trifluoromethyl analog, 2,3-dichloro-5-(trifluoromethyl)pyridine, as key intermediates in the synthesis of modern agrochemicals. The unique chemical architecture of these pyridine derivatives, featuring multiple reactive sites, makes them versatile building blocks for creating potent fungicides and insecticides.[1][2]

Synthesis of the Fungicide Fluazinam from 2,3-Dichloro-5-(trifluoromethyl)pyridine

Fluazinam is a broad-spectrum fungicide effective against a variety of fungal pathogens.[3][4] It functions by uncoupling oxidative phosphorylation in the mitochondria of fungi, disrupting their energy production.[3][4] The synthesis of Fluazinam from 2,3-dichloro-5-(trifluoromethyl)pyridine is a two-step process involving an initial amination followed by a condensation reaction.

Synthetic Pathway Overview

The synthesis begins with the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine to form the intermediate 2-amino-3-chloro-5-(trifluoromethyl)pyridine. This intermediate is then condensed with 2,4-dichloro-3,5-dinitrobenzotrifluoride to yield the final product, Fluazinam.

fluazinam_synthesis start 2,3-Dichloro-5-(trifluoromethyl)pyridine intermediate 2-Amino-3-chloro-5-(trifluoromethyl)pyridine start->intermediate Amination (NH3) final_product Fluazinam intermediate->final_product Condensation reagent2 2,4-Dichloro-3,5-dinitrobenzotrifluoride reagent2->final_product

Caption: Synthetic pathway for Fluazinam.

Quantitative Data for Fluazinam Synthesis
StepReactantsReagents/SolventsTemperature (°C)Pressure (bar)Time (h)Yield (%)Purity (%)
1. Amination2,3-Dichloro-5-(trifluoromethyl)pyridine, Liquid AmmoniaWater8018-22990-
2. Condensation2-Amino-3-chloro-5-(trifluoromethyl)pyridine, 2,4-Dichloro-3,5-dinitrobenzotrifluorideAcetonitrile, Potassium Hydroxide20-4>97>99
Experimental Protocols

Step 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine [5]

  • Charge a suitable autoclave with 26.75 g (0.125 mole) of 2,3-dichloro-5-(trifluoromethyl)pyridine and 25 ml of water.

  • Seal the autoclave and add 45 g (2.65 mole) of liquid ammonia from a pressure bottle.

  • Heat the autoclave to 80°C and maintain the pressure between 18 and 22 bar for 9 hours.

  • Cool the reaction mixture to room temperature.

  • The crystalline product, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is collected by filtration, washed with water, and dried.

  • Expected yield is approximately 22 g (90%).

Step 2: Synthesis of Fluazinam

  • Dissolve the 22 g of the intermediate from Step 1 in 230 ml of acetonitrile in a reaction vessel.

  • Add a solution of potassium hydroxide to the mixture.

  • To this, add a solution of 2,4-dichloro-3,5-dinitrobenzotrifluoride.

  • Stir the reaction mixture at 20°C for 4 hours.

  • Upon completion, the product can be isolated and purified by standard methods to yield Fluazinam with a purity of over 99% and a yield of over 97%.

Mode of Action of Fluazinam

Fluazinam acts as an uncoupler of oxidative phosphorylation in fungal mitochondria.[3][4] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a depletion of cellular energy and ultimately cell death.

fluazinam_moa fluazinam Fluazinam membrane Inner Mitochondrial Membrane fluazinam->membrane Disrupts proton_gradient Proton Gradient fluazinam->proton_gradient Dissipates atp_synthase ATP Synthase proton_gradient->atp_synthase Drives cell_death Fungal Cell Death proton_gradient->cell_death Depletion leads to atp ATP Production atp_synthase->atp Synthesizes

Caption: Mode of action of Fluazinam.

This compound as a Key Agrochemical Intermediate

This compound is a valuable precursor in the synthesis of various agrochemicals, including herbicides and fungicides.[1][2] Its strategic chlorination and the presence of the methyl group allow for diverse chemical modifications. One important application is its conversion to 2,3-dichloro-5-(trichloromethyl)pyridine, a direct precursor to the trifluoromethylated intermediate used in Fluazinam synthesis.

Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine

This conversion is typically achieved through photochlorination.

intermediate_synthesis start This compound product 2,3-Dichloro-5-(trichloromethyl)pyridine start->product Photochlorination (Cl2, UV light)

Caption: Synthesis of a key intermediate.

Quantitative Data for Intermediate Synthesis
ReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
This compoundChlorine gas, Carbon tetrachloride60-705-7>90
Experimental Protocol
  • In a reaction vessel equipped with a UV lamp, dissolve this compound in carbon tetrachloride.

  • Heat the solution to 60-70°C.

  • Bubble chlorine gas through the solution while irradiating with UV light.

  • Monitor the reaction by gas chromatography until the starting material is consumed (typically 5-7 hours).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.

  • The product, 2,3-dichloro-5-(trichloromethyl)pyridine, can be purified by distillation.

Mode of Action of Pyridine-Based Insecticides

While a specific major insecticide directly synthesized from this compound is not detailed here, many pyridine-based insecticides are known to act on the insect nervous system. A prominent mode of action for some pyridine derivatives is the inhibition of the vesicular acetylcholine transporter (VAChT).[5]

insecticide_moa insecticide Pyridine-based Insecticide vacht Vesicular Acetylcholine Transporter (VAChT) insecticide->vacht Inhibits synaptic_transmission Cholinergic Synaptic Transmission insecticide->synaptic_transmission Disrupts ach_vesicle Acetylcholine-filled Synaptic Vesicle vacht->ach_vesicle Loads Acetylcholine into ach_vesicle->synaptic_transmission Enables paralysis Paralysis and Death synaptic_transmission->paralysis Disruption leads to

Caption: Inhibition of VAChT by pyridine insecticides.

This inhibition prevents the loading of acetylcholine into synaptic vesicles, thereby disrupting cholinergic synaptic transmission and leading to paralysis and death of the insect.[5] This mode of action is distinct from many other classes of insecticides, making such compounds valuable tools in resistance management programs.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2,3-Dichloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2,3-dichloro-5-methylpyridine as a key building block. This versatile reaction enables the regioselective formation of carbon-carbon bonds, yielding 2-aryl-3-chloro-5-methylpyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other functional organic molecules. The protocols and data presented herein are based on established methodologies for structurally similar chloropyridines, offering a robust starting point for reaction optimization and development.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester. In the case of this compound, the reaction is highly regioselective, with the coupling preferentially occurring at the C-2 position, which is ortho to the pyridine nitrogen. This selectivity is attributed to the higher electrophilicity and greater propensity for oxidative addition of the palladium catalyst at the C-2 position compared to the C-3 position. The general transformation is depicted below:

General Reaction Scheme:

Data Presentation: Reaction Parameters and Expected Outcomes

The successful execution of the Suzuki-Myaura coupling of this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and expected yields based on protocols for structurally analogous compounds, such as 2,3,5-trichloropyridine.[1] It is important to note that yields are highly dependent on the specific arylboronic acid used.

Table 1: Typical Conditions for C2-Selective Mono-Arylation of this compound

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂ (Palladium(II) acetate)A common and effective palladium precursor.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Often used with phosphine ligands.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Can be used directly without an additional ligand.
Ligand None (for Pd(OAc)₂) or Phosphine Ligands (e.g., SPhos, XPhos)Bulky, electron-rich phosphine ligands can improve yields for less reactive aryl chlorides.
Base K₃PO₄ (Potassium phosphate), K₂CO₃ (Potassium carbonate), Cs₂CO₃ (Cesium carbonate)The choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane/Water, Toluene/Water, DMF/WaterA mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base.
Temperature 60 - 110 °CThe optimal temperature will depend on the reactivity of the specific substrates and catalyst system.
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.

Table 2: Representative Examples of Suzuki-Miyaura Coupling with Dichloropyridines

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Product Yield (%)
Phenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃ (2)DMF/H₂O601289 (for 2,3,5-trichloropyridine)[1]
4-Methylphenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃ (2)DMF/H₂O601292 (for 2,3,5-trichloropyridine)[1]
4-Methoxyphenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃ (2)DMF/H₂O601295 (for 2,3,5-trichloropyridine)[1]
3-Furanylboronic acidNiCl₂(PCy₃)₂ (5)-K₃PO₄ (4.5)t-Amyl alcohol100-12012Good to excellent yields reported for various heterocyclic halides.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Palladium Acetate-Catalyzed Ligand-Free Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the regioselective synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine.[1]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (0.005 mmol, 0.5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed mixture of DMF (3.5 mL) and water (3.0 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 60 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3-chloro-5-methylpyridine.

Protocol 2: Suzuki-Miyaura Coupling with a Phosphine Ligand

This protocol is a general method for the coupling of aryl chlorides and may be beneficial for less reactive arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.) to a dry Schlenk flask containing a magnetic stir bar.

  • Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.04 mmol, 4 mol%) to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Follow steps 7-9 from Protocol 1 for the work-up and purification of the final product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)Ln-X R-Pd(II)L₂-Cl Pd(0)Ln->R-Pd(II)Ln-X R-X 2,3-Dichloro- 5-methylpyridine Oxidative_Addition Oxidative Addition R-Pd(II)Ln-Ar R-Pd(II)L₂-Ar R-Pd(II)Ln-X->R-Pd(II)Ln-Ar Ar-B(OH)2 Ar-B(OH)₂ Transmetalation Transmetalation Base Base R-Pd(II)Ln-Ar->Pd(0)Ln Reductive_Elimination Reductive Elimination R-Ar 2-Aryl-3-chloro- 5-methylpyridine

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general workflow for performing the Suzuki-Miyaura cross-coupling reaction in a laboratory setting.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine this compound, Arylboronic Acid, and Base B Add Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst (and Ligand) C->D E Heat Reaction Mixture D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Aqueous Work-up and Extraction G->H I Dry and Concentrate H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Synthesis of Novel Herbicides from 2,3-Dichloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of novel herbicides derived from the versatile chemical intermediate, 2,3-dichloro-5-methylpyridine. The protocols outlined below are based on established synthetic methodologies for pyridine-based herbicides and serve as a guide for the development of new herbicidal compounds.

Overview of Synthetic Strategy

The synthesis of novel herbicides from this compound can be approached through various synthetic routes. A common strategy involves the derivatization of the pyridine ring to introduce functionalities known to impart herbicidal activity. One promising class of herbicides that can be conceptually derived from this starting material are pyrido[2,3-d]pyrimidines, which have been shown to exhibit potent herbicidal effects, primarily through the inhibition of protoporphyrinogen oxidase (PPO).

The overall experimental workflow for the synthesis and evaluation of these novel herbicides is depicted below.

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Starting Material This compound Intermediate_Formation Formation of Key Intermediate (e.g., Aminopyridine derivative) Starting Material->Intermediate_Formation Functionalization Cyclization Cyclization Reaction (e.g., to form Pyrido[2,3-d]pyrimidine core) Intermediate_Formation->Cyclization Reaction with appropriate reagents Final_Product Novel Herbicidal Compound Cyclization->Final_Product Purification & Characterization Biological_Screening Herbicidal Activity Screening (e.g., against various weed species) Final_Product->Biological_Screening Testing Data_Analysis Quantitative Data Analysis (IC50 / ED50 determination) Biological_Screening->Data_Analysis Mode_of_Action Mode of Action Studies (e.g., Enzyme inhibition assays) Data_Analysis->Mode_of_Action G Herbicide Pyrido[2,3-d]pyrimidine Herbicide PPO Protoporphyrinogen Oxidase (PPO) Herbicide->PPO Inhibits Proto_IX Protoporphyrinogen IX Accumulation PPO->Proto_IX Leads to ROS Reactive Oxygen Species (ROS) Generation Proto_IX->ROS Light-dependent Oxidation Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Plant_Death Plant Death Membrane_Damage->Plant_Death G Herbicide Synthetic Auxin (Pyridine Carboxylic Acid) Auxin_Receptor Auxin Receptor Herbicide->Auxin_Receptor Binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Activates Cell_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Cell_Growth Abnormal_Growth Abnormal Plant Growth Cell_Growth->Abnormal_Growth Plant_Death Plant Death Abnormal_Growth->Plant_Death

Application of 2,3-Dichloro-5-methylpyridine in Fungicide Development: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dichloro-5-methylpyridine is a versatile chemical intermediate with significant applications in the agrochemical industry, particularly in the development of novel fungicides. Its unique chemical structure serves as a foundational scaffold for the synthesis of various biologically active molecules. While it is a crucial precursor for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key component in the production of prominent fungicides like fluazinam and fluopicolide, its utility also extends to the development of other fungicidal compounds, such as pyridine carboxamides. This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals working on the application of this compound in fungicide development.

Application Notes

This compound is primarily utilized as a building block in the synthesis of fungicides that exhibit a broad spectrum of activity against various plant pathogens. The derivatization of this compound, often through trifluoromethylation, leads to the creation of potent active ingredients.

Key Fungicides Derived from this compound Precursors:

  • Fluazinam: A broad-spectrum fungicide effective against a wide range of soil-borne and foliar fungal pathogens. It acts by uncoupling mitochondrial oxidative phosphorylation, thereby disrupting the energy supply of the fungal cells.

  • Fluopicolide: An oomycete-specific fungicide that exhibits a unique mode of action. It targets spectrin-like proteins in the cytoskeleton, leading to the disruption of cell integrity and lysis. This distinct mechanism makes it a valuable tool in resistance management programs.

  • Pyridine Carboxamide Derivatives: This class of compounds, which can be synthesized from pyridine-based precursors, often function as Succinate Dehydrogenase Inhibitors (SDHIs). They inhibit the mitochondrial electron transport chain at complex II, leading to the cessation of fungal respiration.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of fungicides derived from precursors of this compound against various plant pathogenic fungi. The half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀) are provided in µg/mL.

Table 1: In Vitro Efficacy of Fluazinam (EC₅₀ in µg/mL)

Fungal SpeciesEC₅₀ Range (µg/mL)Mean EC₅₀ (µg/mL)
Botrytis cinerea0.0018 - 0.04870.0196
Sclerotinia sclerotiorum<0.1 - 42.1-
Phytophthora infestans<0.1 - 42.1-
Fusarium graminearum0.037 - 0.179-
Corynespora cassiicola0.1002 - 0.31290.2136
Sclerotinia sclerotiorum0.0004 - 0.00560.0019
Sclerotinia sclerotiorum0.003 - 0.0070.005
Sclerotinia sclerotiorum0.0019 - 0.01150.0069

Table 2: In Vitro Efficacy of Fluopicolide (EC₅₀ in µg/mL)

Fungal SpeciesEC₅₀ Range (µg/mL)Mean EC₅₀ (µg/mL)
Phytophthora capsici (sensitive)0.11 - 0.390.24 ± 0.06
Phytophthora capsici0.08 - 0.24-
Phytophthora capsici (mycelial growth)-0.22
Phytophthora capsici (zoospore germination)-2.08
Phytophthora capsici (sporangia production)-0.048
Phytophthora capsici (zoospore production)-0.10
Phytophthora cinnamomi0.046 - 0.3300.133
Phytophthora erythroseptica0.08 - 0.35-
Peronophythora litchii-0.131 ± 0.037
Pythium violae0.4 - 1.70.9
Pythium ultimum-0.4
Pythium sylvaticum-0.16

Table 3: In Vitro Efficacy of a Pyridine Carboxamide Derivative (Compound 3f)[1]

Fungal SpeciesAssayEC₅₀ (µg/mL)IC₅₀ (µg/mL)
Botrytis cinereaMycelial Growth21.72-
Botrytis cinereaSDH Inhibition-5.6

Experimental Protocols

Protocol 1: In Vitro Fungicide Efficacy Testing by Mycelial Growth Inhibition

This protocol details the procedure for determining the EC₅₀ value of a fungicide against a specific fungal pathogen using the agar dilution method.

1. Materials:

  • Fungicide stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO or acetone)

  • Sterile deionized water

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Actively growing culture of the target fungal pathogen on agar

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Ruler or calipers

2. Procedure:

  • Preparation of Fungicide-Amended Media: a. Prepare a series of fungicide dilutions from the stock solution in sterile deionized water. b. Autoclave the PDA medium and cool it to 50-55°C in a water bath. c. Under a laminar flow hood, add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A solvent control (containing the same amount of solvent as the highest fungicide concentration) and a negative control (no fungicide or solvent) should also be prepared. d. Thoroughly mix the amended PDA and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.

  • Inoculation: a. Using a sterile cork borer, take 5 mm mycelial plugs from the actively growing edge of the fungal culture. b. Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: a. Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the specific fungus (typically 20-25°C) in the dark.

  • Data Collection and Analysis: a. When the fungal colony in the negative control plates has reached approximately 80-90% of the plate diameter, measure the colony diameter of all treatments in two perpendicular directions. b. Calculate the average diameter for each treatment. c. Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula: Percentage Inhibition = [ (Average diameter of control - Average diameter of treatment) / Average diameter of control ] x 100 d. Plot the percentage inhibition against the logarithm of the fungicide concentration. e. Use a suitable statistical software to perform a probit or log-logistic analysis to determine the EC₅₀ value.

Protocol 2: In Vivo Fungicide Efficacy Testing in a Greenhouse Setting (Preventative Assay)

This protocol describes a general method for evaluating the preventative efficacy of a fungicide against a foliar pathogen on a host plant.

1. Materials:

  • Healthy, susceptible host plants of uniform size and growth stage (e.g., 3-4 leaf stage).

  • Fungicide formulation to be tested.

  • Handheld sprayer or other suitable application equipment.

  • Inoculum of the target pathogen (e.g., spore suspension).

  • Hemocytometer or spectrophotometer for inoculum quantification.

  • Controlled environment greenhouse or growth chamber.

  • Humidification system (e.g., misting system or plastic bags).

  • Disease assessment scale or rating system.

2. Procedure:

  • Plant Preparation: a. Grow host plants under optimal conditions to ensure they are healthy and susceptible to the pathogen. b. Randomly assign plants to different treatment groups (fungicide at various concentrations, positive control with a commercial standard, and a negative control treated with water or a blank formulation).

  • Fungicide Application: a. Prepare the fungicide solutions at the desired concentrations. b. Apply the fungicide to the plants until runoff, ensuring thorough coverage of all foliage. c. Allow the plants to dry completely before inoculation (typically 24 hours).

  • Inoculum Preparation and Inoculation: a. Prepare a spore suspension of the pathogen and adjust the concentration to a predetermined level known to cause sufficient disease development (e.g., 1 x 10⁵ spores/mL). b. Inoculate the plants by spraying the spore suspension evenly over the foliage.

  • Incubation and Disease Development: a. Place the inoculated plants in a high-humidity environment (e.g., >90% relative humidity) for 24-48 hours to facilitate infection. b. Move the plants to a greenhouse or growth chamber with conditions conducive to disease development (optimal temperature and light).

  • Disease Assessment: a. After a specified incubation period (e.g., 7-14 days), assess the disease severity on each plant using a pre-defined rating scale (e.g., percentage of leaf area affected).

  • Data Analysis: a. Calculate the mean disease severity for each treatment group. b. Determine the percent disease control for each fungicide treatment relative to the negative control using the formula: Percent Control = [ (Mean disease severity of control - Mean disease severity of treatment) / Mean disease severity of control ] x 100 c. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

Mandatory Visualizations

SDHI_Pathway cluster_electron_transport Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH_Complex Succinate Dehydrogenase (Complex II) Succinate->SDH_Complex oxidized Fumarate Fumarate UQH2 Ubihydroquinone (QH2) SDH_Complex->Fumarate to UQ Ubiquinone (Q) SDH_Complex->UQ reduces Complex_III Complex III UQ->Complex_III e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP SDHI_Fungicide Pyridine Carboxamide (SDHI Fungicide) SDHI_Fungicide->SDH_Complex inhibits

Caption: Mechanism of action of SDHI fungicides.

Experimental_Workflow start Start prep_fungicide Prepare Fungicide Dilutions start->prep_fungicide prep_media Prepare Fungicide-Amended and Control Media prep_fungicide->prep_media inoculate Inoculate Plates with Fungal Plugs prep_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition and Determine EC50 measure->calculate end End calculate->end

Caption: In vitro mycelial growth inhibition assay workflow.

Lipid_Peroxidation_Pathway Fungicide Fungicide ROS Reactive Oxygen Species (ROS) Generation Fungicide->ROS Membrane Fungal Cell Membrane (Polyunsaturated Fatty Acids) ROS->Membrane attacks Lipid_Peroxidation Lipid Peroxidation Membrane->Lipid_Peroxidation Membrane_Damage Membrane Damage (Loss of Integrity, Increased Permeability) Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: Fungicide-induced lipid peroxidation pathway.

References

Preparation of 2,3-dichloro-5-(trifluoromethyl)pyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the synthetic routes for preparing 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate in the agrochemical and pharmaceutical industries.[1][2][3][4] Detailed experimental protocols for the most common synthetic pathways are presented, along with quantitative data to facilitate comparison and implementation in a laboratory setting. Visual diagrams of the synthetic workflows are included to provide a clear conceptual understanding of the processes.

Introduction

2,3-Dichloro-5-(trifluoromethyl)pyridine is a crucial building block in the synthesis of various commercial products, including pesticides and fungicides like fluazinam and fluopicolide, as well as pharmaceutical agents.[2][3][4][5] The unique structural combination of a dichlorinated pyridine ring and a trifluoromethyl group imparts significant biological activity to the final compounds.[1] Consequently, efficient and scalable synthetic methods for this intermediate are of high interest to the chemical and life sciences research and development sectors. This document outlines several prominent methods for its preparation, providing detailed protocols and comparative data.

Synthetic Pathways Overview

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine can be achieved through several distinct routes, primarily differing in their starting materials. The most common precursors include:

  • 2,3-dichloro-5-(trichloromethyl)pyridine

  • 2-chloro-5-(trifluoromethyl)pyridine

  • 3-Picoline (3-methylpyridine)

  • 2-chloro-5-(chloromethyl)pyridine

The selection of a particular synthetic route often depends on factors such as the availability and cost of starting materials, desired product purity, and the scalability of the process for industrial production.[1]

A generalized workflow for the preparation of 2,3-dichloro-5-(trifluoromethyl)pyridine is depicted below.

cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-(trichloromethyl)pyridine 2-chloro-5-(trichloromethyl)pyridine 2-chloro-5-(chloromethyl)pyridine->2-chloro-5-(trichloromethyl)pyridine Chlorination 3-Picoline 3-Picoline 3-Picoline->2-chloro-5-(trichloromethyl)pyridine Chlorination 2-chloro-5-(trifluoromethyl)pyridine 2-chloro-5-(trifluoromethyl)pyridine Final_Product 2,3-dichloro-5- (trifluoromethyl)pyridine 2-chloro-5-(trifluoromethyl)pyridine->Final_Product Ring Chlorination 2,3-dichloro-5-(trichloromethyl)pyridine 2,3-dichloro-5-(trichloromethyl)pyridine 2,3-dichloro-5-(trichloromethyl)pyridine->Final_Product Fluorination 2,3-dichloro-5-(trichloromethyl)pyridine_intermediate 2,3-dichloro-5- (trichloromethyl)pyridine 2-chloro-5-(trichloromethyl)pyridine->2,3-dichloro-5-(trichloromethyl)pyridine_intermediate Ring Chlorination 2,3-dichloro-5-(trichloromethyl)pyridine_intermediate->Final_Product Fluorination

Caption: General synthetic pathways to 2,3-dichloro-5-(trifluoromethyl)pyridine.

Comparative Data of Synthetic Protocols

The following tables summarize the quantitative data for the different synthetic routes, allowing for an easy comparison of reaction conditions and outcomes.

Table 1: Synthesis from 2,3-dichloro-5-(trichloromethyl)pyridine (Fluorination)

ParameterMethod AMethod BMethod C
Starting Material 2,3-dichloro-5-(trichloromethyl)pyridine2,3-dichloro-5-(trichloromethyl)pyridine2,3-dichloro-5-(trichloromethyl)pyridine
Fluorinating Agent Anhydrous Hydrogen FluorideHydrogen Fluoride (in Pyridine solution)Anhydrous Hydrogen Fluoride
Catalyst Tungsten Hexachloride[6]Iron(III) Chloride[2]Mercuric Oxide[3]
Temperature (°C) 170[6]175 (initial), then 130[2]-20 to 35[3]
Reaction Time (h) 11[3]Overnight, then 5[2]22[3]
Yield (%) 65 (crude)[3]73[2]Not Specified
Conversion (%) Not SpecifiedNot Specified100[3]
Selectivity (%) Not SpecifiedNot Specified98[3]

Table 2: Synthesis from 2-chloro-5-(trifluoromethyl)pyridine (Ring Chlorination)

ParameterValue
Starting Material 2-chloro-5-(trifluoromethyl)pyridine[3]
Chlorinating Agent Chlorine Gas[3]
Catalyst Ferric Chloride[3]
Temperature (°C) 150 - 170[3]
Reaction Time (h) 18[3]
Yield (%) ~45 (calculated from reactant/product mass)[3]

Table 3: Multi-step Synthesis from 2-chloro-5-(chloromethyl)pyridine

StepReactionKey ReagentsCatalystTemperature (°C)
1 Side-chain ChlorinationChlorine Gas-Heating with steam
2 Ring ChlorinationChlorine GasAntimony TrichlorideNot Specified
3 FluorinationHydrogen Fluoride-120 - 135

This data is derived from a patent describing the overall process without specific yields for each step.[7]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic methods.

Protocol 1: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine with Tungsten Hexachloride Catalyst

This protocol details the conversion of 2,3-dichloro-5-(trichloromethyl)pyridine to the final product via a fluorine exchange reaction.

start Start step1 Add 2,3-dichloro-5-(trichloromethyl)pyridine (26.5 g) and Tungsten Hexachloride (0.2 g) to reactor. start->step1 step2 Heat the reactor to 170 °C under atmospheric pressure. step1->step2 step3 Slowly add Hydrogen Fluoride (~20 g). step2->step3 step4 Monitor reaction progress. Terminate when product composition is stable. step3->step4 step5 Recover unreacted HF by condensation. step4->step5 step6 Remove generated HCl by absorption. step5->step6 step7 Purify the crude product. step6->step7 end End step7->end

Caption: Workflow for Protocol 1.

Procedure:

  • To a suitable reactor, add 26.5 g (0.1 mol) of 2,3-dichloro-5-(trichloromethyl)pyridine and 0.2 g of tungsten hexachloride.[6]

  • Heat the reactor to 170 °C under atmospheric pressure.[6]

  • Slowly introduce approximately 20 g of hydrogen fluoride into the reactor.[6]

  • Maintain the reaction at 170 °C and monitor the composition of the reaction mixture. The reaction is considered complete when the product composition no longer changes.[6]

  • Upon completion, recover the unreacted hydrogen fluoride via condensation.[6]

  • Remove the hydrogen chloride gas generated during the reaction through absorption.[6]

  • The resulting crude product can be further purified by distillation.

Protocol 2: Ring Chlorination of 2-chloro-5-(trifluoromethyl)pyridine

This protocol describes the direct chlorination of the pyridine ring to yield the target compound.

start Start step1 Add 2-chloro-5-(trifluoromethyl)pyridine (363 g) and Ferric Chloride (325 g) to a reaction vessel. start->step1 step2 Heat the mixture to 150-170 °C. step1->step2 step3 Pass chlorine gas through the reaction mixture for 18 hours. step2->step3 step4 Cool the reaction and add to 1.5 L of hot water. step3->step4 step5 Separate the organic layer. step4->step5 step6 Dry the organic layer with anhydrous sodium sulfate. step5->step6 step7 Purify the product by rectification. step6->step7 end End step7->end

Caption: Workflow for Protocol 2.

Procedure:

  • In a reaction vessel, combine 363 g of 2-chloro-5-(trifluoromethyl)pyridine and 325 g of ferric chloride.[3]

  • Heat the reaction mixture to a temperature between 150-170 °C.[3]

  • Introduce a stream of chlorine gas into the heated mixture and continue the reaction for 18 hours.[3]

  • After the reaction period, cool the system and carefully add the reaction mixture to 1.5 L of hot water.[3]

  • Separate the resulting organic layer (the product).[3]

  • Dry the isolated organic layer using anhydrous sodium sulfate.[3]

  • Further purify the product by rectification to obtain 163 g of 2,3-dichloro-5-(trifluoromethyl)pyridine.[3]

Conclusion

The preparation of 2,3-dichloro-5-(trifluoromethyl)pyridine can be accomplished through various synthetic strategies, each with its own set of advantages and challenges. The choice of method will be dictated by laboratory capabilities, economic considerations, and the desired scale of production. The protocols and data presented in this document provide a solid foundation for researchers to select and implement the most suitable synthetic route for their specific needs. Careful handling of corrosive and hazardous reagents such as hydrogen fluoride and chlorine gas is paramount, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Note and Protocol: Experimental Procedure for the Chlorination of 2,3-Dichloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated pyridines are a critical class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. Their unique chemical properties, imparted by the presence of chlorine atoms on the pyridine ring, make them valuable building blocks for creating complex molecules with desired biological activities. This document provides a detailed experimental protocol for the chlorination of 2,3-dichloro-5-methylpyridine, a process that can lead to the formation of compounds with significant interest in drug discovery and development. The following procedures are based on established methods for the chlorination of pyridine and its derivatives.

Proposed Reaction Scheme

The chlorination of this compound can proceed via two main pathways: free-radical chlorination of the methyl group to form a trichloromethyl group, and subsequent electrophilic substitution on the pyridine ring. The precise conditions will dictate the major product. This protocol will focus on the initial chlorination of the methyl group, which is a common transformation for such substrates.

Scheme 1: Proposed Chlorination of this compound

Experimental Protocol

This protocol outlines a general procedure for the free-radical chlorination of the methyl group of this compound to yield 2,3-dichloro-5-(trichloromethyl)pyridine. This product is a known precursor for agrochemicals.[1][2]

Materials:

  • This compound

  • Chlorine gas (Cl₂)

  • An inert solvent (e.g., carbon tetrachloride, 1,2,4-trichlorobenzene)[3]

  • Free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) or a UV lamp

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Gas scrubber (containing a solution of sodium thiosulfate or sodium hydroxide to neutralize excess chlorine)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a gas inlet tube, and a thermometer.

    • Connect the outlet of the reflux condenser to a gas scrubber.

    • Charge the flask with this compound and an appropriate volume of an inert solvent (e.g., a 0.5 M solution).

  • Initiation of Chlorination:

    • If using a chemical initiator, add the free-radical initiator (e.g., AIBN, 1-5 mol%) to the reaction mixture.

    • If using photochemical initiation, position a UV lamp to irradiate the reaction flask.

  • Chlorination Reaction:

    • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used).

    • Once refluxing, begin bubbling chlorine gas through the solution via the gas inlet tube at a slow and steady rate. The reaction is often exothermic, so monitor the temperature carefully.

    • Continue the chlorination for several hours (e.g., 8 hours), monitoring the reaction progress by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[4]

  • Workup:

    • Once the reaction is complete, stop the flow of chlorine gas and turn off the heat/UV lamp.

    • Allow the reaction mixture to cool to room temperature.

    • Carefully transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acid, and then with water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation or recrystallization to yield the desired 2,3-dichloro-5-(trichloromethyl)pyridine. A distillation cut of 120-124 °C/10 mmHg has been reported for a similar compound.[4]

Data Presentation

ParameterValue/RangeReference
Starting MaterialThis compound-
Chlorinating AgentChlorine Gas (Cl₂)[4][5]
SolventCarbon Tetrachloride or 1,2,4-Trichlorobenzene[3][4]
InitiatorUV light or AIBN/Benzoyl Peroxide[3][4]
TemperatureReflux to 175°C[4][5]
Reaction Time6 - 8 hours[4][5]
WorkupAqueous NaHCO₃ wash, drying, solvent removal[1]
PurificationVacuum Distillation or Recrystallization[4]

Mandatory Visualization

Chlorination_Workflow cluster_setup Reaction Setup cluster_reaction Chlorination cluster_workup Workup & Purification start 1. Assemble Glassware: Three-necked flask, condenser, gas inlet charge_reagents 2. Charge Reagents: This compound, Solvent start->charge_reagents add_initiator 3. Add Initiator: AIBN or position UV lamp charge_reagents->add_initiator heat 4. Heat to Reflux add_initiator->heat add_cl2 5. Introduce Chlorine Gas heat->add_cl2 monitor 6. Monitor Reaction Progress (GC/TLC) add_cl2->monitor cool 7. Cool to Room Temperature monitor->cool wash 8. Aqueous Wash (NaHCO3, H2O) cool->wash dry 9. Dry Organic Layer (Na2SO4) wash->dry concentrate 10. Concentrate (Rotary Evaporator) dry->concentrate purify 11. Purify (Distillation/Recrystallization) concentrate->purify end end purify->end Final Product: 2,3-Dichloro-5-(trichloromethyl)pyridine

References

Application Note: Analytical Techniques for the Characterization of 2,3-Dichloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,3-Dichloro-5-methylpyridine is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.[1] Accurate and robust analytical methods are crucial for confirming its identity, determining its purity, and ensuring the quality of downstream products. This document provides a detailed overview of the principal analytical techniques for the characterization of this compound, complete with experimental protocols and expected data.

Spectroscopic Techniques

Spectroscopic methods are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H and ¹³C NMR Data Due to the molecule's asymmetry, all carbon and hydrogen atoms are expected to be chemically distinct. The electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring will cause the protons and carbons to be deshielded, shifting their signals downfield.

Technique Parameter Expected Chemical Shift (δ) / ppm Description
¹H NMR H-4~7.5 - 7.8Aromatic proton, singlet or doublet
H-6~8.0 - 8.3Aromatic proton, singlet or doublet
-CH₃~2.3 - 2.5Methyl group, singlet
¹³C NMR C-2~148 - 152Carbon adjacent to Nitrogen and Chlorine
C-3~130 - 135Carbon attached to Chlorine
C-4~138 - 142Aromatic CH
C-5~135 - 140Carbon attached to Methyl group
C-6~145 - 150Aromatic CH adjacent to Nitrogen
-CH₃~18 - 22Methyl Carbon
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. When coupled with Gas Chromatography (GC-MS), it becomes a highly sensitive and specific method for both identification and quantification.

Expected Mass Spectrometry Data The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Parameter Expected m/z Value Description
Molecular Ion [M]⁺ 161Corresponding to the C₆H₅³⁵Cl₂N isotopologue.
Isotope Peak [M+2]⁺ 163Presence of one ³⁷Cl atom. Expected relative intensity ~65% of [M]⁺.
Isotope Peak [M+4]⁺ 165Presence of two ³⁷Cl atoms. Expected relative intensity ~10% of [M]⁺.
Key Fragments 126Loss of a chlorine atom ([M-Cl]⁺).
146Loss of a methyl group ([M-CH₃]⁺).
Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Infrared Absorption Data

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch (-CH₃)2850 - 3000
C=N and C=C Ring Stretch1400 - 1600
C-Cl Stretch650 - 850

Chromatographic Techniques

Chromatographic methods are the primary choice for assessing the purity of this compound and quantifying it in mixtures.

Gas Chromatography (GC)

GC is ideal for analyzing volatile and thermally stable compounds like this compound.[2] It provides excellent separation and, when used with a Flame Ionization Detector (FID), is a robust method for purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds.[3] Reversed-phase HPLC is commonly employed for the analysis of pyridine derivatives.

Summary of Chromatographic Conditions

Technique Parameter Typical Conditions
GC-FID Column DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2]
Carrier Gas Helium or Nitrogen at 1.0 mL/min.[2]
Injector Temp. 250 °C.[2]
Oven Program Initial 80°C (2 min), ramp 10°C/min to 250°C, hold 5 min.[2]
Detector Temp. 280 °C (FID).
RP-HPLC Column C18, 4.6 x 150 mm, 5 µm particle size.[3]
Mobile Phase Acetonitrile:Water gradient (e.g., 30:70 v/v).[3]
Flow Rate 1.0 mL/min.[3]
Detector UV at 240 nm.[3]
Column Temp. 30 °C.

Experimental Protocols & Workflows

Protocol 1: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.[4]

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[4]

  • Vortex the tube gently until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.[4]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.7 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert setup Tune & Shim insert->setup acquire Acquire 1H & 13C Spectra setup->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Spectrum process->calibrate analyze Analyze & Interpret calibrate->analyze

Caption: Workflow for NMR Analysis.
Protocol 2: GC-MS Analysis

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Perform serial dilutions to create working standards and a sample solution at an appropriate concentration (e.g., 1-10 µg/mL).

  • Instrument Setup:

    • Set up the GC-MS system with the column and conditions specified in the table above.

    • Perform an instrument check and solvent blank injection to ensure the system is clean.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC injector.

    • Start the data acquisition in full scan mode (e.g., m/z 40-300) to obtain the mass spectrum of the eluting peak.[5]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Extract the mass spectrum for that peak.

    • Confirm the molecular ion and the characteristic chlorine isotope pattern.

    • Analyze the fragmentation pattern to further support the identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis prep_sol Prepare 1 mg/mL Stock dilute Dilute to 1-10 µg/mL prep_sol->dilute inject Inject 1 µL into GC dilute->inject separate Separation in GC Column inject->separate ionize Ionization & MS Detection separate->ionize identify Identify Peak by Retention Time ionize->identify extract Extract Mass Spectrum identify->extract confirm Confirm MW & Isotope Pattern extract->confirm

Caption: Workflow for GC-MS Analysis.
Protocol 3: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., Acetonitrile and Water) and filter through a 0.45 µm membrane filter. Degas the solvents using sonication or vacuum.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the sample.

    • Run the analysis using the conditions specified in the table above.

  • Data Processing:

    • Integrate the resulting chromatogram.

    • Calculate the purity of this compound using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

HPLC_Workflow A Prepare Mobile Phase (ACN:H2O) D Equilibrate HPLC System A->D B Prepare Sample (0.1 mg/mL) C Filter Sample (0.45 µm) B->C E Inject 10 µL of Sample C->E D->E F Run Chromatographic Separation E->F G Detect by UV (240 nm) F->G H Integrate Peaks & Calculate Purity G->H

References

Application Notes and Protocols for the Synthesis of Novel Pyridine Derivatives from 2,3-Dichloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-methylpyridine is a versatile starting material for the synthesis of a wide array of novel pyridine derivatives with significant potential in pharmaceutical and agrochemical research. The presence of two distinct chlorine atoms at the 2- and 3-positions of the pyridine ring allows for regioselective functionalization through various modern synthetic methodologies. This document provides detailed application notes and experimental protocols for the synthesis of new pyridine derivatives, focusing on nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions. The resulting compounds are of interest for their potential biological activities, including the modulation of key signaling pathways in drug development.

Synthetic Strategies and Methodologies

The strategic functionalization of this compound enables the generation of diverse molecular scaffolds. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the ring nitrogen. This inherent reactivity allows for regioselective synthesis.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto the pyridine ring by displacing a halide. The reaction of this compound with nucleophiles such as alkoxides and amines can proceed regioselectively at the C2 position under appropriate conditions.

Experimental Protocol: Synthesis of 2-Methoxy-3-chloro-5-methylpyridine

  • Materials:

    • This compound

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH, anhydrous)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol to dissolve the starting material.

    • Add sodium methoxide (1.1 eq) portion-wise to the stirred solution.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxy-3-chloro-5-methylpyridine.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. Regioselective coupling of this compound with various aryl- or heteroarylboronic acids can be achieved at the C2 position using a suitable palladium catalyst and ligand.

Experimental Protocol: Synthesis of 2-Aryl-3-chloro-5-methylpyridines

  • Materials:

    • This compound

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Phosphine ligand (e.g., SPhos, XPhos)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the 2-aryl-3-chloro-5-methylpyridine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of amino-substituted pyridines. Similar to the Suzuki-Miyaura coupling, this reaction can be performed regioselectively at the C2 position of this compound.

Experimental Protocol: Synthesis of 2-Amino-3-chloro-5-methylpyridine Derivatives

  • Materials:

    • This compound

    • Primary or secondary amine (e.g., morpholine)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • Base (e.g., NaOt-Bu, Cs₂CO₃)

    • Anhydrous solvent (e.g., toluene, dioxane)

    • Standard Schlenk line or glovebox techniques

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.5 eq).

    • Add this compound (1.0 eq) and the amine (1.2 eq).

    • Add the anhydrous solvent and seal the tube.

    • Heat the reaction mixture with stirring to the appropriate temperature (e.g., 100-120 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

    • Purify the crude product by flash chromatography.

Data Presentation

Table 1: Summary of Synthetic Transformations and Representative Yields

EntryReaction TypeNucleophile/Coupling PartnerProductTypical Yield (%)
1SNArSodium Methoxide2-Methoxy-3-chloro-5-methylpyridine75-85
2Suzuki-MiyauraPhenylboronic Acid2-Phenyl-3-chloro-5-methylpyridine70-90
3Buchwald-HartwigMorpholine4-(3-Chloro-5-methylpyridin-2-yl)morpholine65-85
4Buchwald-HartwigAnilineN-(3-Chloro-5-methylpyridin-2-yl)aniline60-80

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Biological Context and Signaling Pathways

Derivatives of substituted pyridines are known to exhibit a wide range of biological activities, often acting as inhibitors of key enzymes in cellular signaling pathways.[1][2][3] One such critical pathway implicated in cancer cell proliferation, survival, and growth is the PI3K/Akt/mTOR pathway.[4][5] The development of small molecule inhibitors targeting this pathway is a major focus in oncology drug discovery.[5]

The general structure of the synthesized pyridine derivatives makes them potential candidates for kinase inhibitors. For instance, the introduction of an amino or arylamino group at the C2 position can facilitate hydrogen bonding interactions within the ATP-binding pocket of kinases.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that regulates cell growth, proliferation, and survival.[4] Its aberrant activation is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Growth mTORC1->Proliferation Stimulation Inhibitor Novel Pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential point of inhibition.

Experimental Workflow

The general workflow for the synthesis and preliminary evaluation of novel pyridine derivatives from this compound is outlined below.

Experimental_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Purification Purification (Column Chromatography) SNAr->Purification Suzuki->Purification Buchwald->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Caption: General workflow for synthesis and evaluation of novel pyridine derivatives.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of novel pyridine derivatives. The regioselective nature of nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination allows for the controlled introduction of a wide range of functional groups, leading to the generation of diverse chemical libraries. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of these compounds and investigate their potential as modulators of important biological pathways, such as the PI3K/Akt/mTOR cascade, for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3-Dichloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,3-Dichloro-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are distillation (often under reduced pressure), recrystallization, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. A preliminary wash with a dilute alkaline solution is often recommended to remove acidic impurities.

Q2: What are the typical impurities in crude this compound?

A2: Common impurities can include unreacted starting materials (e.g., 3-picoline), partially chlorinated intermediates (e.g., 2-chloro-5-methylpyridine), over-chlorinated byproducts (e.g., trichlorinated picolines), and residual acidic reagents from the synthesis.[1] The presence of metallic impurities, such as iron from catalysts, can also lead to undesired side reactions during synthesis and purification.[1]

Q3: My purified this compound is colored (e.g., yellow or brown). How can I decolorize it?

A3: Colored impurities are common in chlorinated aromatic compounds. Several methods can be employed for decolorization:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and stir with a small amount of activated carbon. The carbon can then be removed by filtration.

  • Recrystallization: This is often a very effective method for removing colored impurities, as they may remain in the mother liquor.

  • Distillation: Non-volatile colored impurities can be effectively removed by distillation.

Q4: How do I choose the most suitable purification method for my needs?

A4: The selection of a purification technique depends on several factors including the initial purity of your crude material, the scale of your experiment, and the required final purity. The decision tree below can guide your choice.

G start Crude this compound wash Aqueous Alkaline Wash start->wash is_solid Is the crude product a solid? distillation Vacuum Distillation is_solid->distillation No (Oily) recrystallization Recrystallization is_solid->recrystallization Yes high_purity Is very high purity (>99%) required? distillation->high_purity recrystallization->high_purity column_chromatography Column Chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc Still not pure enough final_product Purified Product column_chromatography->final_product Purity sufficient high_purity->column_chromatography Yes high_purity->final_product No prep_hplc->final_product wash->is_solid

A decision tree for selecting a suitable purification technique.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Purification - Incomplete extraction from the reaction mixture.- Product loss during aqueous washing steps.- Decomposition during distillation at high temperatures.- Product remains in the mother liquor after recrystallization.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane).- Ensure complete phase separation and consider back-extracting the aqueous layer.- Use vacuum distillation to lower the boiling point and minimize thermal degradation.- Concentrate the mother liquor and attempt a second crop of crystals or purify by another method.
Product is Still Impure After Distillation - Co-distillation with impurities having similar boiling points.- Use a fractional distillation column with a higher number of theoretical plates for better separation.- Consider an alternative purification method such as recrystallization or column chromatography if isomers are present.
"Oiling Out" During Recrystallization - The solvent's boiling point is higher than the melting point of the solute.- The solution is supersaturated with the compound or impurities.- Choose a lower-boiling point solvent or a solvent mixture.- Try adding a slightly larger volume of hot solvent to ensure complete dissolution before cooling.
Poor Separation in Column Chromatography - Incorrect solvent system polarity.- Column overloading.- Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good starting point for chlorinated pyridines is a hexane/ethyl acetate mixture.- Ensure the amount of crude material is appropriate for the column size.
Product Co-elutes with an Impurity - The impurity has a very similar polarity to the product.- Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).- Consider using gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

Experimental Protocols

Below are detailed methodologies for the key purification techniques.

General Purification Workflow

G start Crude Reaction Mixture extraction Solvent Extraction (e.g., Dichloromethane) start->extraction wash Aqueous Wash (e.g., NaHCO3 solution) extraction->wash drying Drying of Organic Phase (e.g., Anhydrous Na2SO4) wash->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation, Recrystallization, or Chromatography) concentration->purification distillation Vacuum Distillation purification->distillation Liquid recrystallization Recrystallization purification->recrystallization Solid chromatography Column Chromatography purification->chromatography High Purity Needed end Pure this compound distillation->end recrystallization->end chromatography->end

A general workflow for the purification of this compound.
Aqueous Wash

  • Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic impurities.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

Vacuum Distillation
  • Set up a distillation apparatus suitable for vacuum operation.

  • Place the crude, washed, and dried this compound into the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold. Common choices for chlorinated aromatic compounds include ethanol, methanol, or mixtures like hexane/ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude solid and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography
  • Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. The eluent is typically a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the product.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various purification methods for this compound and structurally similar compounds. This data should be used as a guideline.

Purification MethodCompoundPurity AchievedYield/RecoveryReference
Distillation2,3-dichloro-5-(trichloromethyl)pyridine96%75%[2]
Distillation after Aqueous Wash2,3-dichloro-5-(trichloromethyl)pyridineNot specified73%[2]
Synthesis & Post-processingThis compoundNot specified8.1% - 81.3%[3]
Rectification after Hot Water Wash2-chloro-5-(trifluoromethyl)pyridineNot specifiedNot specified[4]
RecrystallizationFluazinam (a related pyridine derivative)HighNot specified[2]

References

Common side reactions and byproducts in 2,3-Dichloro-5-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichloro-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 3-picoline, 2-chloro-5-methylpyridine, and propionaldehyde. One patented method involves the chlorination of pyridone in the presence of a Lewis acid catalyst.[1] Another approach starts from 2-chloro-5-chloromethylpyridine. The synthesis of the precursor 2-chloro-5-methylpyridine can begin from the condensation of propionaldehyde and an acrylic ester.[2][3]

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the synthetic route and reaction conditions. For example, a method starting from pyridone has reported a yield of 81.3% for this compound.[1] Other methods, such as those involving dichloropropionaldehyde and acrylonitrile, have reported lower total yields of around 56%.[1]

Q3: What are the key applications of this compound?

A3: this compound is a versatile organic synthesis intermediate.[4] It is a crucial building block in the agrochemical industry for the production of pesticides, including herbicides and fungicides.[4][5] In the pharmaceutical sector, it serves as a key intermediate for synthesizing active pharmaceutical ingredients (APIs), with potential applications in developing antimicrobial and anti-inflammatory drugs.[4][6]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause 1: Incomplete Reaction

  • Troubleshooting Steps:

    • Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using appropriate analytical techniques like GC or TLC.

    • Optimize Temperature: The reaction temperature can be critical. For chlorination reactions, elevated temperatures are often required, sometimes in the range of 150-170°C.[7] However, excessively high temperatures can lead to byproduct formation.

    • Check Reagent Stoichiometry: An insufficient amount of the chlorinating agent can lead to incomplete conversion of the starting material.

Possible Cause 2: Formation of Byproducts

  • Troubleshooting Steps:

    • Control Chlorination: Over-chlorination or under-chlorination can be a significant issue. For instance, when synthesizing this compound from pyridone, 2-chloro-5-methylpyridine is a common byproduct.[1] Adjusting the amount of chlorinating agent and the reaction time can help control the degree of chlorination.

    • Catalyst Selection: The choice and amount of catalyst (e.g., ferric chloride) can influence the reaction's selectivity and yield.[1] Experiment with different catalyst loadings to find the optimal concentration.

Possible Cause 3: Product Loss During Workup and Purification

  • Troubleshooting Steps:

    • Extraction Efficiency: Ensure efficient extraction of the product from the reaction mixture. Use an appropriate solvent and perform multiple extractions.

    • Purification Method: Distillation is a common method for purifying the final product.[8] Ensure the distillation is carried out under appropriate conditions (e.g., reduced pressure) to avoid product decomposition.

Issue 2: Presence of Impurities in the Final Product

Possible Cause 1: Unreacted Starting Materials

  • Troubleshooting Steps:

    • Reaction Monitoring: As mentioned above, monitor the reaction to ensure all starting material is consumed.

    • Purification: If unreacted starting material remains, it can often be removed during the purification step (e.g., distillation) due to differences in boiling points.

Possible Cause 2: Byproduct Formation

  • Troubleshooting Steps:

    • Identify Byproducts: Use analytical techniques such as GC-MS to identify the structure of the byproducts. Common byproducts can include isomers or compounds with different degrees of chlorination.

    • Optimize Reaction Conditions: Once the byproducts are identified, adjust the reaction conditions (temperature, pressure, catalyst) to minimize their formation. For example, multi-chlorinated byproducts can sometimes be unavoidable in vapor-phase reactions, but their formation can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature.[9]

Quantitative Data Summary

Starting MaterialKey ReagentsCatalystProduct(s)Yield (%)Purity (%)Reference
PyridoneChlorine, PhosgeneFerric ChlorideThis compound81.3-[1]
PyridoneChlorine, PhosgeneFerric Chloride2-chloro-5-methylpyridine18.5-[1]
2,3-dichloro-5-(trichloromethyl)pyridineHydrogen FluorideIron(III) Chloride2,3-dichloro-5-(trifluoromethyl)pyridine73-[8]
2-chloro-5-trifluoromethylpyridineChlorineFerric ChlorideNot specified--[7]
2,3-dichloro-5-(trichloromethyl)pyridineHydrogen Fluoride-2,3-dichloro-5-(trifluoromethyl)pyridine6585[7]

Experimental Protocols

Synthesis of this compound from Pyridone

This protocol is based on a patented procedure.[1]

  • Reaction Setup: In a 500ml four-necked flask, add 66.7g (0.6mol) of pyridone, 333.5g of toluene, and 9.8g (0.06mol) of ferric chloride at 20°C.

  • First Phosgene Addition: Introduce phosgene gas at a rate of 9 L/h for 3 hours.

  • Chlorination: Simultaneously, introduce chlorine gas at a rate of 9.5 L/h for 3 hours.

  • Second Phosgene Addition and Heating: After the chlorination is complete, raise the temperature to 110°C and introduce phosgene gas again at a rate of 9 L/h for 3 hours.

  • Reaction Completion: Continue the reaction for 1 hour at 110°C.

  • Post-processing: The product is obtained through post-processing steps, which typically involve neutralization, extraction, and purification by distillation. This specific procedure yielded 79.03g of this compound (81.3% yield) and 14.16g of 2-chloro-5-methylpyridine (18.5% yield).[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A 1. Charge Reactor - Pyridone - Toluene - Ferric Chloride B 2. First Phosgene Addition (9 L/h, 3h, 20°C) A->B C 3. Chlorination (Chlorine gas, 9.5 L/h, 3h) B->C D 4. Heating (Raise to 110°C) C->D E 5. Second Phosgene Addition (9 L/h, 3h, 110°C) D->E F 6. Reaction Completion (1h, 110°C) E->F G 7. Post-processing - Neutralization - Extraction - Purification F->G H Final Products - this compound - 2-Chloro-5-methylpyridine G->H

Caption: Synthesis workflow for this compound.

troubleshooting_low_yield Troubleshooting Low Yield A Low Yield of This compound B Incomplete Reaction? A->B C Byproduct Formation? A->C D Product Loss during Workup? A->D E Increase Reaction Time Optimize Temperature Check Stoichiometry B->E F Control Chlorination Optimize Catalyst C->F G Improve Extraction Efficiency Optimize Purification D->G

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Optimization of Suzuki Coupling for Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving dichloropyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a dichloropyridine substrate showing low to no yield?

A1: Low reactivity is a common issue with chloropyridines due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1] To improve yields, it's crucial to use a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Consider switching to catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which can promote the challenging oxidative addition step.[1][2] Additionally, ensure your reagents, especially the boronic acid and base, are fresh and the reaction is conducted under strictly inert conditions to prevent catalyst deactivation.[3]

Q2: How can I control the regioselectivity of the Suzuki coupling on a dichloropyridine ring?

A2: The regioselectivity of Suzuki coupling on dichloropyridines is highly dependent on the reaction conditions, particularly the choice of catalyst, ligand, and solvent.[4] Generally, for substrates like 2,5-dihalopyridines, the coupling reaction preferentially occurs at the C2 position due to its higher electrophilicity.[4] However, unconventional C5-selectivity can be achieved using specific ligand-free "Jeffery" conditions.[5] For 2,4-dichloropyridines, while C2 is conventionally more reactive, C4-selective coupling can be achieved with high selectivity using sterically hindered N-heterocyclic carbene (NHC) ligands.[5]

Q3: What are the most common side reactions in Suzuki couplings of dichloropyridines and how can I minimize them?

A3: Common side reactions include:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid. This can be minimized by using fresh boronic acid, anhydrous solvents, or by using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2][6][7]

  • Homocoupling: The self-coupling of the boronic acid. This is often caused by the presence of oxygen.[2][8] Thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen) is crucial.[1][8]

  • Dehalogenation: The replacement of a chlorine atom with hydrogen. This can compete with the desired coupling if the transmetalation step is slow. Using a stronger base or a different solvent system can sometimes accelerate the main catalytic cycle.[3]

Q4: Which bases are most effective for Suzuki couplings with dichloropyridines?

A4: The choice of base is critical for activating the boronic acid for the transmetalation step.[1][2] Strong, non-nucleophilic inorganic bases are often effective.[1] Potassium phosphate (K₃PO₄) is frequently a good choice for challenging couplings involving chloropyridines.[2][6] Other commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1][6] The solubility of the base is also an important factor, and a solvent system that partially dissolves the base (e.g., a mixture of an organic solvent and water) is often optimal.[1][6]

Q5: Can I perform a double Suzuki coupling on a dichloropyridine?

A5: Yes, a double Suzuki coupling to replace both chlorine atoms is possible. This typically requires more forcing conditions and an excess of the boronic acid or ester (e.g., 2.3 equivalents or more).[3] A robust catalyst system, often with a bulky phosphine ligand, and a strong base are usually necessary to drive the reaction to completion.[3]

Troubleshooting Guides

Problem: Low or No Product Formation

This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki coupling reactions with dichloropyridine substrates.

G Troubleshooting Workflow for Low Yield start Low or No Yield Observed catalyst Is the catalyst system active enough? start->catalyst base Is the base effective? catalyst->base No solution_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->solution_catalyst Yes temperature Is the reaction temperature sufficient? base->temperature No solution_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base->solution_base Yes degas Is the system properly degassed? temperature->degas No solution_temperature Increase temperature to 80-120 °C. Consider microwave irradiation. temperature->solution_temperature Yes solution_degas Degas solvents thoroughly. Maintain inert atmosphere. degas->solution_degas Yes end Improved Yield degas->end No solution_catalyst->base solution_base->temperature solution_temperature->degas solution_degas->end

Caption: General troubleshooting workflow for low-yield reactions.

Problem: Significant Side Product Formation

This guide helps in identifying and mitigating common side reactions.

Observed Side Product Possible Cause(s) Troubleshooting Steps
Protodeboronation (Ar-H) - Presence of water or other proton sources.- Unstable boronic acid.- Use anhydrous solvents.- Switch to a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[2][7]- Use a weaker or less nucleophilic base.
Homocoupling (Ar-Ar or Ar'-Ar') - Presence of oxygen.- Inefficient reduction of Pd(II) precatalyst to active Pd(0).- Ensure thorough degassing of all solvents and reagents.[1][8]- Maintain a positive pressure of inert gas (Ar or N₂).[8]- Use a Pd(0) source directly or an efficient precatalyst system.[2]
Dehalogenation (Py-H) - Slow transmetalation step.- Use a stronger base to accelerate the formation of the boronate species.- Screen different solvent systems to improve reaction kinetics.[3]

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data from various studies on the Suzuki coupling of dichloropyridines, providing a comparison of different reaction parameters.

Table 1: Effect of Base and Solvent on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid [9]

EntryBaseSolventYield (%)
1K₃PO₄Toluene70
2Cs₂CO₃Toluene80
3K₃PO₄1,4-Dioxane60
4K₃PO₄Acetonitrile36

Reaction conditions: 5 mol% Pd(PPh₃)₄, 70-80 °C, 18-22 h.

Table 2: Optimization of Ligand-Free C4-Selective Suzuki Coupling of 2,4-dichloropyridine [5]

EntryPalladium SourceAdditive (equiv.)C4:C2 Selectivity
1PdCl₂NBu₄Br (3)>99:1
2PdCl₂NBu₄Br (5)>99:1
3Pd(OAc)₂NBu₄Br (3)>99:1
4Pd₂dba₃NBu₄Br (3)>99:1

Reaction conditions: Na₂CO₃ as base, reaction run at 25 °C.

Experimental Protocols

General Protocol for Mono-Arylation of 2,5-Dichloropyridine (C2-Selective)

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 2,5-Dichloropyridine

  • Arylboronic acid (1.2 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[4]

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a small amount of anhydrous 1,4-dioxane.[4]

  • Add the bulk of the anhydrous 1,4-dioxane and degassed water (e.g., 4:1 dioxane/water mixture) to the Schlenk flask containing the reagents.[4]

  • Add the catalyst premix to the reaction mixture via syringe.[4]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[4]

G Experimental Workflow for Suzuki Coupling setup Reaction Setup: - Add reagents (dichloropyridine, boronic acid, base) to Schlenk flask. inert Inert Atmosphere: - Evacuate and backfill with Ar/N₂. setup->inert catalyst Catalyst Addition: - Add Pd catalyst and ligand solution. inert->catalyst solvent Solvent Addition: - Add degassed solvent. catalyst->solvent reaction Reaction: - Heat with vigorous stirring. solvent->reaction monitor Monitoring: - Track progress with TLC/GC-MS. reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool, dilute, and perform aqueous wash. monitor->workup Complete purify Purification: - Dry, concentrate, and perform column chromatography. workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. For dichloropyridines, the oxidative addition of the C-Cl bond is often the rate-limiting step.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex L₂Pd(II)(Ar)X pd0->pd2_complex pd0->pd2_complex Oxidative Addition product Ar-Ar' (Coupled Product) pd0->product transmetalation Transmetalation pd2_diaryl L₂Pd(II)(Ar)(Ar') pd2_complex->pd2_diaryl pd2_complex->pd2_diaryl Transmetalation pd2_diaryl->pd0 pd2_diaryl->pd0 Reductive Elimination reductive_elimination Reductive Elimination aryl_halide Ar-X (Dichloropyridine) aryl_halide->pd0 boronic_acid Ar'-B(OR)₂ + Base boronic_acid->pd2_complex

Caption: The Suzuki-Miyaura catalytic cycle.[10]

References

Technical Support Center: Regioselective Functionalization of Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of dichloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the chemical modification of these important heterocyclic scaffolds.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments with dichloropyridines, providing potential causes and actionable solutions.

Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.)

Question 1: My Suzuki-Miyaura coupling reaction on a dichloropyridine is giving low yield and poor regioselectivity. What are the common causes and how can I improve it?

Answer: Low yields and poor regioselectivity are common hurdles in Suzuki-Miyaura couplings of dichloropyridines. The outcome is highly dependent on the substitution pattern of the pyridine ring and the reaction conditions.

Potential Causes & Solutions:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For instance, in the case of 2,5-dichloropyridine, C2-arylation is often the default outcome due to electronic activation by the adjacent nitrogen.[1] However, C5-selective coupling can be achieved with specific catalytic systems.[1][2]

    • Troubleshooting:

      • For C2 selectivity on 2,5-dichloropyridine, standard catalysts like Pd(OAc)₂ with phosphine ligands can be effective.

      • To achieve C5 selectivity on 2,5-dichloropyridine, consider ligand-free "Jeffery" conditions, which have been shown to provide excellent selectivity.[3]

      • For 2,4-dichloropyridines, a sterically hindered N-heterocyclic carbene (NHC) ligand can promote C4-selective coupling.[3]

  • Base and Solvent Effects: The choice of base and solvent system can significantly influence the reaction outcome.

    • Troubleshooting: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, DMF, toluene) to find the optimal combination for your specific substrate. For example, microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines showed that a 2:1 mixture of 1,4-dioxane and water was optimal.[4]

  • Reaction Temperature and Time: Sub-optimal temperature can lead to incomplete reaction or byproduct formation.

    • Troubleshooting: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also decrease selectivity. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[2]

Question 2: I am attempting a Buchwald-Hartwig amination on a dichloropyridine and observing hydrodehalogenation as a major side product. How can I minimize this?

Answer: Hydrodehalogenation, the replacement of a chlorine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations, especially with less reactive aryl chlorides.[5]

Potential Causes & Solutions:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands are often necessary for efficient amination of aryl chlorides.[1][6]

    • Troubleshooting:

      • Employ a robust catalyst system, such as a palladium precatalyst with a biarylphosphine ligand (e.g., SPhos, XPhos).

      • Ensure the catalyst is not deactivated by oxygen; maintain a strictly inert atmosphere (argon or nitrogen).[5]

  • Base Selection: The base plays a critical role in both the desired amination and the undesired hydrodehalogenation.

    • Troubleshooting: Use a high-purity, anhydrous base like sodium tert-butoxide (NaOᵗBu).[5] Traces of moisture or hydroxide can promote hydrodehalogenation.

  • Amine Stoichiometry: An excess of the amine can sometimes favor the desired coupling.[5]

    • Troubleshooting: Try using a slight excess of the amine (e.g., 1.2-1.5 equivalents).

Question 3: How can I achieve regioselective mono-functionalization of 2,6-dichloropyridine?

Answer: Achieving selective mono-functionalization of 2,6-dichloropyridine can be challenging due to the symmetric nature of the molecule. However, it is possible through careful control of reaction conditions.

Potential Causes & Solutions:

  • Stoichiometry: The stoichiometry of the coupling partner is a key factor.

    • Troubleshooting: Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of the nucleophile or coupling partner to favor mono-substitution.

  • Reaction Conditions: Lower reaction temperatures and shorter reaction times can also promote mono-functionalization.

    • Troubleshooting: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-substituted product is the major component.

  • Catalyst System: The choice of catalyst can influence the rate of the second substitution.

    • Troubleshooting: For some cross-coupling reactions, a less active catalyst might allow for better control over mono-functionalization.[6]

Ortho-Lithiation and C-H Functionalization

Question 4: My attempt at ortho-lithiation of a dichloropyridine is resulting in a mixture of isomers. How can I improve the regioselectivity?

Answer: Regioselective lithiation of dichloropyridines is a powerful tool, but can be sensitive to reaction conditions. For 3,5-dichloropyridine, the most acidic proton is at the C4 position, making it the kinetic site for deprotonation.[7][8]

Potential Causes & Solutions:

  • Incorrect Base: The choice of base is critical for regioselective deprotonation.

    • Troubleshooting: Use a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (e.g., -78 °C) to favor kinetic deprotonation.[8] Using n-butyllithium (n-BuLi) can sometimes lead to competing nucleophilic addition.[8]

  • Temperature Control: Isomerization of the lithiated intermediate can occur if the temperature is not strictly controlled.[8]

    • Troubleshooting: Maintain a consistently low temperature throughout the deprotonation and the subsequent electrophilic quench. Add the electrophile rapidly to trap the desired lithiated species.[8]

  • Steric Hindrance: A bulky electrophile might face steric hindrance, leading to reaction at other sites.[8]

    • Troubleshooting: If possible, consider using a less sterically demanding electrophile.

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 2,5-Dichloropyridine

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)C5:C2 Selectivity
Pd(OAc)₂ (2 mol%)None (Jeffery cond.)K₂CO₃NMP/H₂O100245-aryl-2-chloropyridine70-85>99:1
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-dioxane/H₂O10012-242-aryl-5-chloropyridine75-901:20

Table 2: Performance of Catalysts in Buchwald-Hartwig Amination of 2,5-Dichloropyridine

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)AmineProductYield (%)
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOᵗBuToluene10012Morpholine2-morpholino-5-chloropyridine85
Pd(OAc)₂ (2 mol%)BINAP (3 mol%)Cs₂CO₃Toluene11024Aniline2-anilino-5-chloropyridine78

Experimental Protocols

Protocol 1: C5-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine (Jeffery Conditions)

Materials:

  • 2,5-Dichloropyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tetrabutylammonium bromide (NBu₄Br) (3.0 mmol, 3.0 equiv.)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine, the arylboronic acid, palladium(II) acetate, tetrabutylammonium bromide, and potassium carbonate.[2]

  • Add anhydrous DMF to the flask.[2]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[2]

  • Upon completion, cool the reaction to room temperature.[2]

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-chloropyridine product.[2]

Protocol 2: Regioselective C4-Lithiation and Electrophilic Quench of 3,5-Dichloropyridine

Materials:

  • 3,5-Dichloropyridine (1.0 equiv.)

  • Lithium diisopropylamide (LDA) (1.1 equiv., freshly prepared)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (1.2 equiv.)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, prepare a solution of LDA by adding n-butyllithium (1.1 equiv.) dropwise to a solution of diisopropylamine (1.1 equiv.) in anhydrous THF at -78 °C. Stir for 30 minutes.[7]

  • To the freshly prepared LDA solution at -78 °C, add a solution of 3,5-dichloropyridine (1.0 equiv.) in anhydrous THF dropwise.[7]

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the pyridyllithium species.[7]

  • Add the electrophile (1.2 equiv.) dropwise at -78 °C.[7]

  • Allow the reaction to slowly warm to room temperature and stir overnight.[7]

  • Quench the reaction with a saturated aqueous ammonium chloride solution.[7]

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[7]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography or recrystallization.[7]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-X->Amine_Coordination Ar-Pd(II)-NHR2 [Ar-Pd(II)(L2)(NHR2)]+X- Amine_Coordination->Ar-Pd(II)-NHR2 Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR2->Deprotonation Ar-Pd(II)-NR2 Ar-Pd(II)(L2)-NR2 Deprotonation->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Troubleshooting Steps cluster_solutions Potential Solutions Start Low Yield / Poor Selectivity Check_Catalyst Review Catalyst and Ligand Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions (Base, Solvent, Temp.) Start->Check_Conditions Check_Purity Verify Reagent Purity and Inert Atmosphere Start->Check_Purity Optimize_Catalyst Screen Different Catalysts/Ligands Check_Catalyst->Optimize_Catalyst Suboptimal System Optimize_Conditions Systematically Vary Conditions Check_Conditions->Optimize_Conditions Inefficient Reaction Improve_Setup Ensure Anhydrous Conditions and Degassed Solvents Check_Purity->Improve_Setup Side Reactions Observed Re-evaluate Re-evaluate Optimize_Catalyst->Re-evaluate Optimize_Conditions->Re-evaluate Improve_Setup->Re-evaluate

Caption: A logical workflow for troubleshooting cross-coupling reactions.

References

Technical Support Center: Purification of 2,3-Dichloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichloro-5-methylpyridine. The following sections offer guidance on removing impurities and ensuring the high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several types of impurities can form. These can be broadly categorized as:

  • Isomeric Impurities: Positional isomers, such as other dichlorinated methylpyridines, can be formed depending on the synthetic route. For instance, in related chlorinations of pyridine derivatives, the formation of byproducts like 2,6-dichloropyridine has been observed.[1]

  • Under-chlorinated Precursors: Unreacted starting materials or partially chlorinated intermediates, such as 2-chloro-5-methylpyridine, are common impurities.[2]

  • Over-chlorinated Byproducts: Further chlorination of the desired product can lead to trichlorinated methylpyridines.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., toluene, dichloromethane) and unreacted reagents may remain in the crude product.

  • Polymeric Materials and Tars: High-temperature reactions can sometimes lead to the formation of high-molecular-weight byproducts or tars.[3]

Q2: My purified this compound is discolored (yellow to brown). What is the cause and how can I fix it?

A2: Discoloration in chlorinated pyridines is often due to trace impurities and degradation products. The following methods can be employed for decolorization:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and stir with a small amount of activated carbon for a period, then filter to remove the carbon. This is effective at adsorbing colored impurities.

  • Distillation: Vacuum distillation is a highly effective method for separating the volatile product from non-volatile, colored impurities and tars.

Q3: I am observing poor separation during the distillation of my crude product. What are the potential causes and solutions?

A3: Poor separation during distillation can be attributed to several factors:

  • Inadequate Column Efficiency: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points. Using a longer column or a column with more efficient packing material can improve separation.

  • Incorrect Pressure and Temperature: The vacuum level may not be optimal, or the heating mantle temperature may be too high, leading to decomposition or azeotrope formation. It is crucial to have precise control over both pressure and temperature.

  • Flooding or Weeping: Operating the distillation column at too high a vapor velocity can cause flooding, while too low a velocity can lead to weeping. Both conditions result in poor separation. Adjusting the heat input to control the boil-up rate is essential.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound should be assessed using a combination of analytical techniques:

  • Gas Chromatography (GC): GC is an excellent method for determining the purity and quantifying the levels of volatile impurities. A mass spectrometry detector (GC-MS) can be used to identify the structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing non-volatile or thermally sensitive impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product contains starting material (e.g., 2-chloro-5-methylpyridine) Incomplete reaction or inefficient purification.Optimize reaction conditions (time, temperature, reagent stoichiometry). Purify by fractional vacuum distillation.
Presence of isomeric impurities Lack of regioselectivity in the chlorination reaction.Purification by fractional vacuum distillation is the most effective method. Recrystallization may also be effective if a suitable solvent system is found.
Dark, tarry residue in the distillation flask Thermal decomposition of the product or impurities.Use vacuum distillation to lower the boiling point and reduce thermal stress. Ensure the heating mantle temperature is not excessively high.
Aqueous washes are forming stable emulsions Presence of particulate matter or surfactants.Allow the mixture to stand for a longer period. Add a small amount of a saturated brine solution to break the emulsion. If necessary, filter the entire mixture through a pad of celite.
Low yield after purification Product loss during aqueous washes or multiple purification steps.Minimize the number of purification steps. Ensure the pH of the aqueous phase is appropriate to prevent the product from partitioning into it. Back-extract the aqueous layers with a fresh portion of organic solvent.

Experimental Protocols

General Purification Workflow

A general workflow for the purification of crude this compound is outlined below. The specific steps may need to be optimized based on the nature and quantity of the impurities present.

PurificationWorkflow General Purification Workflow for this compound Crude Crude this compound Wash Aqueous Wash (e.g., NaHCO₃ or NaOH solution) Crude->Wash Extract Solvent Extraction (e.g., Dichloromethane) Wash->Extract Dry Drying of Organic Phase (e.g., Na₂SO₄) Extract->Dry Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Distill Fractional Vacuum Distillation Solvent_Removal->Distill Purity_Check Purity Analysis (GC, NMR) Distill->Purity_Check Purity_Check->Distill Purity < 98% Pure_Product Pure this compound Purity_Check->Pure_Product Purity ≥ 98%

Caption: General purification workflow for this compound.

Alkaline Wash and Extraction

This procedure is designed to remove acidic impurities from the crude product.

  • Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic phase with a 5% aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.[4] This will neutralize and remove any acidic byproducts.

  • Separate the aqueous layer.

  • Wash the organic phase with water to remove any remaining base.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Fractional Vacuum Distillation

Distillation is a key step for separating the desired product from impurities with different boiling points.

  • Set up a fractional distillation apparatus equipped with a vacuum pump and a pressure gauge.

  • Use a short fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to enhance separation efficiency.

  • Heat the crude product gently under reduced pressure.

  • Collect the fractions at the appropriate boiling point and pressure. For chlorinated pyridines, the boiling point will be significantly lower under vacuum.

  • Analyze the collected fractions by GC to determine their purity.

  • Combine the fractions that meet the desired purity specifications.

Purity Analysis by Gas Chromatography (GC)

The following is a representative GC method for the analysis of chlorinated pyridines, which can be adapted for this compound.

Parameter Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C
Oven Program Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes.
Injection Volume 1 µL
Split Ratio 50:1

Quantitative Data Summary

The following table summarizes purity and yield data from purification procedures for structurally similar chlorinated pyridines. This data can serve as a benchmark for the purification of this compound.

Purification Method Compound Purity Achieved Yield/Recovery
Distillation2,3-dichloro-5-(trichloromethyl)pyridine96%75%[5]
Alkaline Wash & Distillation2,3-dichloro-5-trichloromethylpyridine>95%Not specified[6]
Distillation2-chloro-5-trichloromethylpyridine from 2-chloro-5-methylpyridineNot specified42%

Logical Decision-Making for Purification Strategy

The choice of purification technique depends on the nature of the impurities and the desired final purity. The following diagram illustrates a decision-making process.

DecisionTree Decision Tree for Purification Strategy Start Crude Product Analysis (GC/TLC) Impurity_Type Identify Major Impurities Start->Impurity_Type Acidic_Imp Acidic Impurities Present? Impurity_Type->Acidic_Imp Volatile_Imp Volatile Impurities with Different B.P.? Acidic_Imp->Volatile_Imp No Wash Alkaline Wash Acidic_Imp->Wash Yes Colored_Imp Colored Impurities Present? Volatile_Imp->Colored_Imp No Distill Fractional Vacuum Distillation Volatile_Imp->Distill Yes Final_Purity High Purity Achieved? Colored_Imp->Final_Purity No Carbon Activated Carbon Treatment Colored_Imp->Carbon Yes End Pure Product Final_Purity->End Yes Repeat Re-evaluate & Re-purify Final_Purity->Repeat No Wash->Volatile_Imp Distill->Colored_Imp Carbon->Final_Purity

Caption: Decision tree for selecting a suitable purification technique.

References

Considerations for the scale-up synthesis of 2,3-Dichloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the scale-up synthesis of 2,3-dichloro-5-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound at an industrial scale?

A1: Several synthetic pathways are reported for the production of this compound. Key routes include:

  • Chlorination of 2-chloro-5-methylpyridine: This involves the direct chlorination of 2-chloro-5-methylpyridine.[1]

  • From Pyridone Derivatives: A method exists for the selective synthesis from 5-methyl-3,4-dihydropyridine-2(1H)-one (a pyridone derivative) using a chlorinating reagent and a Lewis acid catalyst.[3]

  • From Propionaldehyde and Acrylonitrile: This two-step process involves the synthesis of dichloropropionaldehyde from propionaldehyde and chlorine, followed by a reaction with acrylonitrile to form the final product.[3]

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: The synthesis of this compound involves hazardous materials and reactions. Key safety considerations include:

  • Handling of Chlorinating Agents: Reagents like chlorine gas and phosgene are highly toxic and corrosive.[3][4] Ensure proper ventilation, use personal protective equipment (PPE), and have emergency scrubbers in place.

  • Exothermic Reactions: Chlorination reactions can be highly exothermic. Implement robust temperature control systems and consider controlled addition of reagents to manage heat evolution.

  • Pressure Management: Reactions conducted at elevated temperatures may generate significant pressure. Use appropriately rated reactors and pressure relief systems.[1]

  • Corrosion: The presence of chlorine and acidic byproducts can be corrosive to standard reactor materials. Select appropriate materials of construction for the reactor and associated equipment.

Q3: How can the yield of this compound be optimized?

A3: Yield optimization is a critical aspect of scale-up. Consider the following factors:

  • Catalyst Selection: The choice of catalyst can significantly impact yield and selectivity. For instance, in the synthesis from pyridone, a Lewis acid catalyst like ferric chloride is used.[3]

  • Reaction Temperature and Pressure: Precise control of temperature and pressure is crucial. Optimal ranges vary depending on the synthetic route. For some chlorination reactions, temperatures can range from 70 to 200°C, with pressures from 1 to 30 Bar.[1]

  • Stoichiometry of Reagents: The molar ratio of reactants, especially the chlorinating agent, should be carefully controlled to maximize product formation and minimize side reactions.

  • Reaction Time: Monitoring the reaction progress to determine the optimal reaction time can prevent the formation of over-chlorinated byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation. - Formation of byproducts.- Monitor reaction progress using techniques like GC or HPLC. - Optimize temperature profile based on small-scale experiments. - Ensure catalyst purity and appropriate loading. - Adjust stoichiometry and reaction time to improve selectivity.
Formation of Over-chlorinated Byproducts - Excess of chlorinating agent. - High reaction temperature or prolonged reaction time.- Reduce the molar equivalent of the chlorinating agent. - Lower the reaction temperature and shorten the reaction time.
Poor Selectivity (Formation of isomers) - Inappropriate catalyst or reaction conditions.- Screen different catalysts to find one with higher selectivity. - Fine-tune reaction parameters such as temperature, pressure, and solvent.
Difficulties in Product Purification - Presence of close-boiling impurities. - Tarry byproducts.- Employ fractional distillation under reduced pressure for purification. - Consider pre-treatment steps like washing with an alkaline solution to remove acidic impurities.[5] - For persistent impurities, chromatographic separation may be necessary, though less ideal for large-scale production.
Slow Reaction Rate - Low reaction temperature. - Insufficient catalyst activity.- Gradually increase the reaction temperature while monitoring for side reactions. - Increase catalyst loading or consider a more active catalyst.

Experimental Protocols

Synthesis from Pyridone Derivative

This protocol is based on a patented lab-scale synthesis and should be adapted and optimized for scale-up.[3]

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, gas inlet, and condenser, charge 5-methyl-3,4-dihydropyridine-2(1H)-one, a solvent such as toluene, and a Lewis acid catalyst (e.g., ferric chloride).

  • Chlorination: While maintaining a controlled temperature (e.g., 20°C), introduce chlorine gas at a specific flow rate for a predetermined duration.

  • Second Chlorination/Aromatization: Following the initial chlorination, the temperature is raised (e.g., to 110°C), and a second chlorinating/aromatizing agent like phosgene is introduced.

  • Work-up and Purification: After the reaction is complete, the product mixture is subjected to post-processing steps, which may include washing, neutralization, and distillation to isolate this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes and Yields

Starting Material(s)Key Reagents/CatalystsReported Total YieldReference
Propionaldehyde, AcrylonitrileChlorine56%[3]
Dichloroacetonitrile, Methacrolein-~60% conversion rate of dichloroacetonitrile[3]
5-methyl-3,4-dihydropyridine-2(1H)-oneChlorine, Phosgene, Ferric Chloride81.3%[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Charge Reactor: - Pyridone Derivative - Toluene - Ferric Chloride B Chlorination: Introduce Chlorine Gas at 20°C A->B Step 1 C Aromatization: Introduce Phosgene at 110°C B->C Step 2 D Reaction Work-up: - Washing - Neutralization C->D Step 3 E Product Isolation: Distillation D->E Step 4 F Final Product: This compound E->F Final

Caption: Workflow for the synthesis of this compound from a pyridone derivative.

troubleshooting_logic start Problem Identified: Low Yield check_completion Is the reaction going to completion? start->check_completion check_temp Is the temperature optimal? check_completion->check_temp Yes increase_time Increase reaction time or monitor kinetics check_completion->increase_time No check_byproducts Are there significant byproducts? check_temp->check_byproducts Yes adjust_temp Adjust temperature profile check_temp->adjust_temp No optimize_conditions Optimize stoichiometry and/or catalyst check_byproducts->optimize_conditions Yes end Yield Improved check_byproducts->end No increase_time->end adjust_temp->end optimize_conditions->end

Caption: Troubleshooting flowchart for addressing low yield in the synthesis process.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Dichloro-5-methylpyridine and 2,5-dichloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric dichloromethylpyridines: 2,3-Dichloro-5-methylpyridine and 2,5-dichloro-3-methylpyridine. Understanding the nuanced differences in their reactivity is crucial for the strategic design and efficient execution of synthetic routes in pharmaceutical and agrochemical research. This document summarizes available quantitative data, provides detailed experimental protocols for key transformations, and visualizes reaction workflows to aid in experimental design.

Introduction to Reactivity Profiles

The reactivity of dichloromethylpyridines is primarily dictated by the electronic effects of the nitrogen atom within the pyridine ring and the positions of the chloro and methyl substituents. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms activates the ring toward nucleophilic attack. However, the precise positioning of these groups in this compound and 2,5-dichloro-3-methylpyridine leads to distinct regioselectivity and reactivity in various chemical transformations, including nucleophilic aromatic substitution (SNAr), metal-halogen exchange, and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of halogenated pyridines. The regioselectivity of SNAr is governed by the ability of the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. Positions ortho and para to the ring nitrogen are generally more activated towards nucleophilic attack due to effective delocalization of the negative charge onto the nitrogen atom.

Comparative Data for Nucleophilic Aromatic Substitution

SubstrateNucleophileReaction ConditionsPosition of SubstitutionYield (%)Reference
This compoundAnilinePd(OAc)₂, PPh₃, NaOtBu, Toluene, 100 °C, 16 hC282[1]
2,5-Dichloro-3-methylpyridineNot specifiedNot availableNot availableNot available

Note: Direct comparative experimental data for SNAr reactions of 2,5-dichloro-3-methylpyridine is limited in the available literature. The reactivity can be inferred from general principles and studies on similar isomers.

In this compound, the C2 position is generally more susceptible to nucleophilic attack than the C3 position. This is because the negative charge of the Meisenheimer intermediate formed by attack at C2 (ortho to the nitrogen) can be effectively delocalized onto the electronegative nitrogen atom.

For 2,5-dichloro-3-methylpyridine, the C2 position is also expected to be the primary site of nucleophilic attack due to its ortho relationship to the ring nitrogen. The chlorine at C5 is less activated towards traditional SNAr.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed amination at the C2 position.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Nitrogen or Argon gas

Procedure:

  • In a dry three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add this compound (1.0 equiv), palladium(II) acetate (0.025 equiv), triphenylphosphine (0.075 equiv), and sodium tert-butoxide (1.53 equiv).

  • Evacuate the flask and backfill with nitrogen.

  • Add anhydrous toluene, followed by the addition of aniline (1.05 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield 3-chloro-5-methyl-N-phenylpyridin-2-amine.[1]

Reaction Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Assemble dry glassware under N₂ B Add this compound, Pd(OAc)₂, PPh₃, NaOtBu A->B C Add anhydrous toluene and aniline B->C D Heat to 100 °C and stir for 16 h C->D E Monitor progress by TLC/LC-MS D->E F Cool to room temperature E->F G Aqueous work-up and extraction F->G H Dry, concentrate, and purify by column chromatography G->H I I H->I 3-chloro-5-methyl-N-phenylpyridin-2-amine G cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_trapping Trapping cluster_product Product A Dichloromethylpyridine D Lithium-Halogen Exchange A->D Reacts with B Organolithium Reagent (e.g., n-BuLi) B->D C Low Temperature (-78 °C) C->D E Lithiated Pyridine D->E Forms G Functionalized Pyridine E->G Reacts with F Electrophile (E+) F->G G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkyne R-Pd(II)L₂-C≡CR' PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_alkyne->Product Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide CuI, Base Cu_acetylide->PdII_halide

References

A Comparative Guide to Viable Synthetic Alternatives for 2,3-Dichloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the efficient and scalable production of key intermediates is paramount. 2,3-Dichloro-5-methylpyridine is a valuable building block, and understanding the various synthetic routes to this compound and its precursors is crucial for process optimization and economic viability. This guide provides a detailed comparison of viable synthetic alternatives, supported by experimental data and protocols.

Overview of Synthetic Strategies

Several synthetic pathways to this compound have been developed, each with distinct advantages and disadvantages. The primary routes originate from readily available starting materials such as 3-picoline, pyridone derivatives, or acyclic precursors like propionaldehyde. The choice of a particular route often depends on factors like cost of raw materials, desired product purity, scalability, and environmental considerations.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the most viable synthetic routes to this compound and its immediate precursor, 2-chloro-5-methylpyridine.

Synthetic Route Starting Material(s) Key Reagents & Catalysts Reaction Conditions Product(s) Yield (%) Reference
Route 1: From Pyridone 5-methyl-3,4-dihydropyridin-2(1H)-oneToluene, Ferric Chloride, Chlorine, Phosgene20°C to 110°CThis compound & 2-chloro-5-methylpyridine81.3% (dichloro), 18.5% (monochloro)[1]
Route 2: From Pyridone (Selective for monochloro) 5-methyl-3,4-dihydropyridin-2(1H)-oneToluene, Ferric Chloride, Chlorine, Phosgene20°C to 110°C2-chloro-5-methylpyridine & this compound91.6% (monochloro), 8.1% (dichloro)[1]
Route 3: From Propionaldehyde & Morpholine Propionaldehyde, MorpholinePotassium Carbonate, Toluene, Chlorine, Phosphorus Oxychloride-5°C to 122°C2-chloro-5-methylpyridine81.3% (overall from dihydropyridone)[2]
Route 4: From 3-Picoline 3-Picoline (3-methylpyridine)N-oxidation agent, POCl₃, ChlorineGaseous phase, 300-500°C2-chloro-5-trichloromethyl pyridine30-60%[3]
Route 5: From Propionaldehyde & Acrylonitrile Propionaldehyde, Acrylonitrile, ChlorineNot specifiedNot specifiedThis compound56% (total yield)[1]
Route 6: From N-propylidene benzylamine N-propylidene benzylamine, Chloroacetyl chlorideAcid binding agent, (Dichloromethylene)dimethylammonium chloride-10°C to 120°CThis compoundHigh (not quantified in snippet)[4]

Detailed Experimental Protocols

Route 1: Synthesis from 5-methyl-3,4-dihydropyridin-2(1H)-one (Selective for this compound)

Materials:

  • 5-methyl-3,4-dihydropyridin-2(1H)-one (pyridone) (66.7g, 0.6mol)

  • Toluene (333.5g)

  • Ferric Chloride (9.8g, 0.06mol)

  • Phosgene

  • Chlorine gas

Procedure:

  • To a 500ml four-necked flask, add pyridone, toluene, and ferric chloride at 20°C.

  • Introduce phosgene gas at a rate of 9L/h for 3 hours.

  • Simultaneously, introduce chlorine gas at a rate of 9.5L/h for 3 hours.

  • After the reaction is complete, raise the temperature to 110°C.

  • Introduce phosgene again at a rate of 9L/h for 3 hours and continue the reaction for 1 hour.

  • Post-reaction processing yields the final product.[1]

Route 3: Synthesis of 2-chloro-5-methylpyridine from Propionaldehyde and Morpholine

This synthesis involves the formation of a dihydropyridone intermediate, which is then chlorinated.

Step 3a: Synthesis of 5-methyl-3,4-dihydro-2(1H)-pyridone (DHP)

Materials:

  • Propionaldehyde (58g, 1 mol)

  • Morpholine (191.7g, 2.2 mol)

  • Potassium Carbonate (anhydrous) (138.2g, 1 mol)

  • Toluene

Procedure:

  • In a 500 ml 4-neck flask, combine morpholine and potassium carbonate and cool to -5°C.

  • Add propionaldehyde over 55 minutes, maintaining the temperature at -5°C.

  • Allow the temperature to rise to 25-27°C and continue the reaction for 2 hours.

  • Filter the product and wash the filter cake with toluene.[2]

  • The resulting intermediate is further processed as described in other patents to yield DHP.[2]

Step 3b: Conversion of DHP to 2-chloro-5-methylpyridine

Materials:

  • 5-methyl-3,4-dihydro-2(1H)-pyridone (DHP) (27.8g, 0.25 mol)

  • 1,2,4-Trichlorobenzene (TCB) (108g solution)

  • Chlorine gas

  • Phosphorus oxychloride (65.2ml, 0.425 mol)

Procedure:

  • In a flask, pass chlorine gas through a solution of DHP in TCB at a temperature between 50°C and 60°C.

  • Once the chlorination is complete, heat the solution of dichloro-DHP to 122°C.

  • Add phosphorus oxychloride over 30 minutes.

  • The resulting solution contains 2-chloro-5-methylpyridine.[2]

Synthetic Pathway Visualizations

The following diagrams illustrate the workflows for the key synthetic routes.

Route 1 & 2 Workflow start 5-methyl-3,4-dihydropyridin-2(1H)-one reagents Toluene, FeCl₃, Cl₂, Phosgene start->reagents conditions 20-110°C reagents->conditions product1 This compound conditions->product1 High Cl₂/Phosgene Ratio (Yield: 81.3%) product2 2-chloro-5-methylpyridine conditions->product2 Low Cl₂/Phosgene Ratio (Yield: 91.6%)

Caption: Selective synthesis from pyridone.

Route 3 Workflow start1 Propionaldehyde reagents1 K₂CO₃, Toluene start1->reagents1 start2 Morpholine start2->reagents1 intermediate1 Enamine Intermediate reagents1->intermediate1 Condensation intermediate2 5-methyl-3,4-dihydro- 2(1H)-pyridone (DHP) intermediate1->intermediate2 Cyclization reagents2 Cl₂, TCB intermediate2->reagents2 intermediate3 Dichloro-DHP reagents2->intermediate3 Chlorination reagents3 POCl₃ intermediate3->reagents3 product 2-chloro-5-methylpyridine reagents3->product Chlorination/ Aromatization

Caption: Multi-step synthesis from propionaldehyde.

Discussion of Alternative Routes

  • From 3-Picoline: This is a common industrial approach for producing substituted pyridines. The process typically involves the N-oxidation of 3-picoline, followed by chlorination with reagents like phosphorus oxychloride. A significant drawback of this method is the potential for the formation of isomeric byproducts, which can complicate purification and reduce the overall yield of the desired this compound.[5][6] The high-temperature gaseous phase chlorination can yield 2-chloro-5-trichloromethyl pyridine, a precursor that can be further processed.[3]

  • From Propionaldehyde and Acrylonitrile: This route offers a relatively high overall yield of 56%. It involves the reaction of dichloropropionaldehyde (formed from propionaldehyde and chlorine) with acrylonitrile.[1] However, detailed experimental protocols and the scalability of this process require further investigation.

  • From N-propylidene benzylamine: This newer approach is claimed to have several advantages, including the use of less toxic starting materials and high yields. The synthesis proceeds through an acylation reaction followed by cyclization.[4] While promising, more publicly available data on the specific reaction conditions and yields are needed for a thorough comparative analysis.

Conclusion

The synthesis of this compound can be achieved through several viable routes. The choice of the optimal synthetic pathway depends on a careful evaluation of factors such as the cost and availability of starting materials, reaction efficiency, product selectivity, and the scalability of the process.

  • The pyridone-based routes offer high yields and good selectivity, with the flexibility to target either the monochlorinated or dichlorinated product by adjusting reaction conditions. Detailed experimental data is readily available for this pathway.

  • The synthesis starting from propionaldehyde provides a route from basic commodity chemicals, which can be economically advantageous for large-scale production.

  • The traditional 3-picoline route is well-established but may suffer from issues with isomer separation.

  • Newer methods, such as the one starting from N-propylidene benzylamine , show promise but require further validation and data disclosure to be fully assessed against more established methods.

For researchers and drug development professionals, the detailed protocols and comparative data presented in this guide should serve as a valuable resource for selecting and optimizing the synthesis of this compound for their specific applications.

References

A Comparative Guide to the Regioselectivity in Reactions of Dichloromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloromethylpyridines is a critical consideration in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The precise control over which chlorine atom is displaced allows for the strategic introduction of various functional groups, ultimately influencing the biological activity and properties of the target molecules. This guide provides an objective comparison of the regioselectivity observed in the reactions of key dichloromethylpyridine isomers, supported by established mechanistic principles and available experimental data.

Factors Governing Regioselectivity

The regioselectivity of SNAr reactions on the pyridine ring is primarily dictated by a combination of electronic and steric factors.

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. This is due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. The presence of other electron-withdrawing groups, such as a nitro group, can further enhance this activation and influence the preferred site of attack.

  • Steric Hindrance: The steric bulk of the nucleophile and any substituents on the pyridine ring can significantly impact the accessibility of the reaction centers. Attack at a less sterically hindered position is generally favored.

Comparative Analysis of Dichloromethylpyridine Isomers

This section details the expected and observed regioselectivity for three key dichloromethylpyridine isomers.

2,6-Dichloro-3-methylpyridine

In 2,6-dichloro-3-methylpyridine, both chlorine atoms are in activated ortho positions relative to the pyridine nitrogen. The methyl group at the 3-position introduces a steric factor that can influence the regioselectivity.

Expected Regioselectivity:

  • Electronic Factors: Both the C2 and C6 positions are electronically activated.

  • Steric Factors: The methyl group at the C3 position sterically hinders the C2 position. Therefore, nucleophilic attack is generally expected to be favored at the less hindered C6 position.

Experimental Observations:

Studies on the reactions of 3-substituted 2,6-dichloropyridines have shown that the regioselectivity is highly dependent on the nature of the nucleophile, the substituent at the 3-position, and the reaction conditions, particularly the solvent.[1] For bulky 3-substituents, there is a tendency to favor substitution at the 6-position.[1] In the case of 2,6-dichloro-3-nitropyridine, the strong electron-withdrawing nature of the nitro group makes the C2 position more electron-deficient and prone to kinetically controlled nucleophilic attack, despite the potential for steric hindrance.[2][3]

NucleophileSolventProduct Ratio (C6:C2)Reference
1-MethylpiperazineAcetonitrileVaries with 3-substituent[1]
Alkali metal alkoxidesNon-polar, aproticFavors C2 (ortho)[1]
2,4-Dichloro-3-methylpyridine

This isomer presents two distinct reaction sites: the C2 position (ortho to nitrogen) and the C4 position (para to nitrogen).

Expected Regioselectivity:

  • Electronic Factors: Both C2 and C4 positions are electronically activated. Generally, the C4 position is more activated in pyridines due to more effective charge delocalization in the Meisenheimer intermediate.

  • Steric Factors: The methyl group at the C3 position sterically hinders both the C2 and C4 positions to some extent, but the effect is more pronounced at the adjacent C2 and C4 positions.

Experimental Observations:

While specific comparative data for 2,4-dichloro-3-methylpyridine is limited, studies on analogous 2,4-dichloropyrimidines show a general preference for substitution at the C4 position.[4][5] However, the regioselectivity can be highly sensitive to substituents on the ring. For instance, in 6-aryl-2,4-dichloropyrimidines, a high regioselectivity for the C4-isomer is observed in palladium-catalyzed aminations.[5] In the case of 2,4-dichloro-5-nitropyridine, there is a strong and predictable regioselectivity for substitution at the C4 position, driven by the superior electronic stabilization of the Meisenheimer intermediate.[6]

NucleophileConditionsProduct Ratio (C4:C2)Reference System
Secondary AminesPd-catalyzed, LiHMDSHighly favors C46-Aryl-2,4-dichloropyrimidine[5]
Aromatic AminesNo catalystHighly favors C46-Aryl-2,4-dichloropyrimidine[5]
Various NucleophilesStandard SNArStrong preference for C42,4-Dichloro-5-nitropyridine[6]
3,5-Dichloro-2-methylpyridine

In this isomer, both chlorine atoms are in meta positions relative to the pyridine nitrogen.

Expected Regioselectivity:

  • Electronic Factors: The chlorine atoms at the C3 and C5 positions are not directly activated by the pyridine nitrogen in the same way as ortho and para positions. Therefore, 3,5-dichloro-2-methylpyridine is expected to be less reactive towards SNAr than its 2,6- and 2,4-dichloro counterparts.

  • Steric Factors: The methyl group at the C2 position will sterically hinder the C3 position more than the C5 position.

Experimental Observations:

Due to the lower reactivity of the meta positions, reactions on 3,5-dichloropyridine often require more forcing conditions.[7] In the absence of a directing group, substitution can lead to a mixture of regioisomers. However, regioselective functionalization can be achieved through other means, such as directed ortho-metallation at the C4 position. A notable example is the Suzuki-Miyaura coupling of 2,3,5-trichloropyridine, where the chlorine at the C2 position is selectively replaced, highlighting the enhanced reactivity of the ortho position.[7] For 3,5-dichloro-2-methylpyridine, this suggests that if a reaction were to proceed, the C5 position might be slightly more favored for nucleophilic attack than the C3 position due to reduced steric hindrance from the methyl group.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Amination)

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

Materials:

  • Dichloromethylpyridine isomer

  • Amine nucleophile

  • Anhydrous solvent (e.g., acetonitrile, DMF, or DMSO)

  • Base (e.g., triethylamine, potassium carbonate)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the dichloromethylpyridine isomer in the chosen anhydrous solvent under an inert atmosphere, add the amine nucleophile and the base.

  • Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired aminomethyl-chloropyridine product.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key factors influencing regioselectivity in the SNAr reactions of dichloromethylpyridines.

G Factors Influencing Regioselectivity in SNAr of Dichloromethylpyridines cluster_factors Governing Factors cluster_outcomes Reaction Outcomes Electronic Effects Electronic Effects Regioselectivity Regioselectivity Electronic Effects->Regioselectivity Stabilization of Meisenheimer Intermediate Reaction Rate Reaction Rate Electronic Effects->Reaction Rate Activation of Pyridine Ring Steric Hindrance Steric Hindrance Steric Hindrance->Regioselectivity Accessibility of Reaction Site Steric Hindrance->Reaction Rate Approach of Nucleophile

Key factors influencing SNAr regioselectivity.

G Regioselectivity in 2,6-Dichloro-3-methylpyridine 2,6-Dichloro-3-methylpyridine 2,6-Dichloro-3-methylpyridine Nucleophilic Attack at C6 Nucleophilic Attack at C6 2,6-Dichloro-3-methylpyridine->Nucleophilic Attack at C6 Less Steric Hindrance (Favored) Nucleophilic Attack at C2 Nucleophilic Attack at C2 2,6-Dichloro-3-methylpyridine->Nucleophilic Attack at C2 More Steric Hindrance (Disfavored) Major Product (C6-substituted) Major Product (C6-substituted) Nucleophilic Attack at C6->Major Product (C6-substituted) Minor Product (C2-substituted) Minor Product (C2-substituted) Nucleophilic Attack at C2->Minor Product (C2-substituted)

Predicted regioselectivity for 2,6-dichloro-3-methylpyridine.

G Regioselectivity in 2,4-Dichloro-3-methylpyridine 2,4-Dichloro-3-methylpyridine 2,4-Dichloro-3-methylpyridine Nucleophilic Attack at C4 Nucleophilic Attack at C4 2,4-Dichloro-3-methylpyridine->Nucleophilic Attack at C4 More Stable Intermediate (Favored) Nucleophilic Attack at C2 Nucleophilic Attack at C2 2,4-Dichloro-3-methylpyridine->Nucleophilic Attack at C2 Less Stable Intermediate (Disfavored) Major Product (C4-substituted) Major Product (C4-substituted) Nucleophilic Attack at C4->Major Product (C4-substituted) Minor Product (C2-substituted) Minor Product (C2-substituted) Nucleophilic Attack at C2->Minor Product (C2-substituted)

Predicted regioselectivity for 2,4-dichloro-3-methylpyridine.

Conclusion

The regioselectivity in nucleophilic aromatic substitution reactions of dichloromethylpyridines is a nuanced interplay of electronic and steric effects. For 2,6-dichloro-3-methylpyridine, substitution is generally favored at the less sterically hindered C6 position. In the case of 2,4-dichloro-3-methylpyridine, electronic factors typically favor substitution at the C4 position. 3,5-Dichloro-2-methylpyridine is the least reactive of the three isomers, and achieving high regioselectivity often requires alternative synthetic strategies. A thorough understanding of these principles, supported by the careful selection of reaction conditions, is paramount for the successful and efficient synthesis of desired substituted pyridine derivatives in drug discovery and development.

References

Spectroscopic Analysis for Structural Confirmation of 2,3-Dichloro-5-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structural confirmation of 2,3-dichloro-5-methylpyridine. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages predicted data and compares it with experimental data from structurally similar isomers. This approach offers a robust framework for researchers to interpret their own experimental findings.

Structural Confirmation Workflow

The structural elucidation of an organic compound like this compound is a systematic process. It begins with elemental analysis and mass spectrometry to determine the molecular formula and weight. Subsequently, Infrared (IR) spectroscopy provides information about the functional groups present. Finally, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy reveals the detailed carbon-hydrogen framework and the connectivity of the atoms.

Structural_Confirmation_Workflow Figure 1. Workflow for Spectroscopic Structural Confirmation MS Mass Spectrometry (Molecular Formula & Weight) IR Infrared (IR) Spectroscopy (Functional Groups) MS->IR Provides initial clues NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity) IR->NMR Confirms functional groups Structure Structural Confirmation of This compound NMR->Structure Determines final structure

Caption: Workflow for Spectroscopic Structural Confirmation

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique to determine the molecular weight and elemental composition of a compound. For halogenated compounds, the isotopic distribution provides a characteristic signature.

Expected Mass Spectrum for this compound:

The molecular formula of this compound is C₆H₅Cl₂N, with a molecular weight of approximately 162.02 g/mol .[1][2] Due to the presence of two chlorine atoms, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its isotopes [M+2]⁺ and [M+4]⁺.

Table 1: Predicted Mass Spectrometry Data for this compound and Comparison with an Isomer.

Adduct/FragmentPredicted m/z for this compound[3]Notes
[M]⁺160.97935Corresponding to the molecule with two ³⁵Cl isotopes.
[M+H]⁺161.98718Protonated molecule.
[M+2]⁺---Expected to be approximately 65% of the intensity of [M]⁺.
[M+4]⁺---Expected to be approximately 10% of the intensity of [M]⁺.

Note: The relative intensities of the [M+2]⁺ and [M+4]⁺ peaks are due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an aromatic compound shows characteristic bands for C-H and C=C stretching and bending vibrations.

Expected IR Absorptions for this compound:

Based on general frequencies for aromatic compounds, the following peaks can be anticipated.[4][5][6]

Table 2: Expected Infrared Spectroscopy Data for this compound.

Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
3100-3000Aromatic C-H StretchMedium to Weak
2980-2850Methyl C-H StretchMedium
1600-1450Aromatic C=C StretchMedium to Strong
1450-1350Methyl C-H BendMedium
850-750C-Cl StretchStrong
900-675Aromatic C-H Out-of-Plane BendStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by providing information about the chemical environment and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two non-equivalent aromatic protons and one signal in the aliphatic region for the methyl group protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each of the six carbon atoms in the molecule, as they are all in unique chemical environments.

Table 3: Comparison of ¹H NMR Data for 2-Chloro-5-methylpyridine and Predicted Shifts for Dichloro Isomers.

CompoundH4 δ (ppm)H6 δ (ppm)CH₃ δ (ppm)SolventReference
2-Chloro-5-methylpyridine7.45 (d)8.18 (d)2.27 (s)Not Specified[7]
Predicted for this compound~7.6~8.3~2.3CDCl₃Estimated
Predicted for 2,5-Dichloro-3-methylpyridine~7.5~8.2~2.4CDCl₃Estimated

Note: The predicted chemical shifts are estimations based on the deshielding effects of the additional chlorine atom.

Relationship between Spectroscopic Techniques

The different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous structural confirmation of a molecule. Mass spectrometry gives the molecular formula, IR spectroscopy identifies the types of bonds present, and NMR spectroscopy maps out the atomic connectivity.

Spectroscopic_Techniques_Relationship Figure 2. Interplay of Spectroscopic Techniques cluster_NMR NMR Spectroscopy MS Mass Spectrometry Structure Confirmed Structure MS->Structure Molecular Formula IR IR Spectroscopy IR->Structure Functional Groups H_NMR ¹H NMR C_NMR ¹³C NMR H_NMR->C_NMR Correlated H_NMR->Structure Proton Environment C_NMR->Structure Carbon Skeleton

Caption: Interplay of Spectroscopic Techniques

Experimental Protocols

Standard protocols for acquiring high-quality spectroscopic data are crucial for accurate structural elucidation.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[8][9]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[8][9] Chlorinated solvents should be handled in a fume hood.[10]

  • Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[11]

  • Homogenization: Cap the NMR tube and invert it several times to ensure a homogeneous solution.

FT-IR Spectroscopy
  • Sample Preparation (ATR): For a solid sample, place a small amount directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent, into the instrument via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

References

Comparison of yields from different 2,3-Dichloro-5-methylpyridine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic chemistry, the efficient synthesis of 2,3-Dichloro-5-methylpyridine, a key intermediate in the production of various agrochemicals and pharmaceuticals, is of significant interest.[1] This guide provides a comparative analysis of different synthesis methods, focusing on reaction yields and experimental protocols to aid in the selection of the most suitable pathway for a given application.

Comparison of Synthetic Methodologies and Yields

Several methods for the synthesis of this compound have been reported, each with distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency. The following table summarizes the reported yields for various approaches.

Starting Material(s)Key Reagents/CatalystsReported Yield of this compoundReference
Pyridone, ChlorineToluene, Ferric Chloride, Phosgene8.1%[2]
Pyridone, ChlorineToluene, Ferric Chloride, Phosgene56.5%[2]
Pyridone, ChlorineToluene, Ferric Chloride, Phosgene81.3%[2]
Propionaldehyde, AcrylonitrileNot specified56% (total yield)[2]
N-propylidene benzylamineChloroacetyl chloride, (Dichloromethylene)dimethylammonium chlorideHigh (not specified)[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are the protocols for the synthesis of this compound from pyridone.

Synthesis from Pyridone (Low Yield Embodiment)
  • Materials: 66.7g (0.6mol) of pyridone, 333.5g of toluene, 2.02g (0.012mol) of ferric chloride, chlorine gas, phosgene.

  • Procedure:

    • In a 500ml four-necked flask, combine pyridone, toluene, and ferric chloride at 20°C and mix well.

    • Introduce chlorine gas at a flow rate of 5.5 L/h into the mixture for 3 hours.

    • After the reaction is complete, heat the mixture to 110°C.

    • Introduce phosgene at a flow rate of 9 L/h for 3 hours.

    • Allow the reaction to proceed for 1 hour.

    • The final product is obtained after post-processing steps, yielding 7.87g of this compound (8.1% yield).[2]

Synthesis from Pyridone (Moderate Yield Embodiment)
  • Materials: Pyridone (0.6mol), Toluene, 4.87g (0.03mol) of Ferric trichloride, Phosgene, Chlorine gas.

  • Procedure:

    • Based on the previous embodiment, the amount of ferric trichloride is increased to 4.87g.

    • Phosgene is introduced at a rate of 4.5 L/h for 3 hours.

    • Chlorine gas is introduced at a rate of 7.5 L/h for 3 hours.

    • Following post-processing, 54.92g of 2,3-dichloro-5-picoline is obtained, corresponding to a yield of 56.5%.[2]

Synthesis from Pyridone (High Yield Embodiment)
  • Materials: 66.7g (0.6mol) of pyridone, 333.5g of toluene, 9.8g (0.06mol) of ferric chloride, phosgene, chlorine gas.

  • Procedure:

    • At 20°C, in a 500ml four-necked flask, add pyridone, toluene, and ferric chloride.

    • Introduce phosgene at a flow rate of 9 L/h for 3 hours.

    • Simultaneously, introduce chlorine gas at a flow rate of 9.5 L/h for 3 hours.

    • Once the reaction is complete, raise the temperature to 110°C.

    • Introduce phosgene again at a flow rate of 9 L/h for 3 hours and allow the reaction to proceed for 1 hour.

    • After post-processing, 79.03g of this compound is obtained.[2]

Synthesis Pathway Visualization

The following diagram illustrates the general synthetic pathways for this compound as described in the literature.

SynthesisPathways cluster_0 Method 1 cluster_1 Method 2 cluster_2 Method 3 Pyridone Pyridone Chlorination1 Chlorination & Phosgenation Pyridone->Chlorination1 Cl2, Phosgene, FeCl3 DCMP1 This compound Chlorination1->DCMP1 Yields: 8.1% - 81.3% Propionaldehyde Propionaldehyde AdditionCyclization Addition & Ring Closure Propionaldehyde->AdditionCyclization Acrylonitrile Acrylonitrile Acrylonitrile->AdditionCyclization DCMP2 This compound AdditionCyclization->DCMP2 Total Yield: 56% NPropylideneBenzylamine N-propylidene benzylamine AcylationCyclization Acylation & Cyclization NPropylideneBenzylamine->AcylationCyclization Chloroacetyl chloride, etc. DCMP3 This compound AcylationCyclization->DCMP3 High Yield

Caption: Synthetic routes to this compound.

References

A Comparative Guide to the Dehydrocoupling Reactivity of Analogous Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyridine Analogue Performance in Dehydrogenative Silylation with Supporting Experimental Data.

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Dehydrocoupling reactions, which form new bonds through the elimination of hydrogen, offer an atom-economical approach to this challenge. This guide provides a comparative analysis of the dehydrocoupling reactivity of pyridine and its methylated analogues—picolines—in the context of dehydrogenative silylation. This reaction serves as a valuable proxy for understanding the inherent reactivity of these heterocycles in related dehydrocoupling processes.

Comparative Reactivity in Dehydrogenative Silylation

The reactivity of pyridine and its analogues in dehydrocoupling reactions is significantly influenced by the position of substituents on the pyridine ring. A study on the zinc-catalyzed dehydrogenative silylation of pyridine and picoline isomers with triethylsilane provides a clear illustration of these reactivity differences. The results demonstrate a distinct divergence in reaction pathways based on the location of the methyl group.[1][2][3][4]

While pyridine and 3-picoline undergo silylation on the aromatic ring, 2- and 4-picoline are preferentially silylated on the methyl group.[1][2][3][4] This highlights the increased acidity and reactivity of the methyl groups at the 2- and 4-positions, a key consideration for synthetic planning.

Data Presentation: Zinc-Catalyzed Dehydrogenative Silylation of Pyridine and Picoline Isomers

SubstrateCatalystSilaneProduct(s)Isolated Yield (%)Ref.
PyridineZn(OTf)₂Et₃SiH3-(triethylsilyl)pyridine & 3,5-bis(triethylsilyl)pyridine41 (combined)[1]
3-PicolineZn(OTf)₂Et₃SiH3-methyl-5-(triethylsilyl)pyridine42[1]
4-PicolineZn(OTf)₂Et₃SiH4-(triethylsilylmethyl)pyridine39[2]
2-PicolineZn(OTf)₂Et₃SiH2-(triethylsilylmethyl)pyridine26[2]

Experimental Protocols

The following is a representative experimental protocol for the zinc-catalyzed dehydrogenative silylation of pyridine, which can be adapted for the picoline analogues.

General Procedure for the Zinc-Catalyzed Dehydrogenative Silylation of Pyridine:

An oven-dried microwave pressure tube is charged with zinc triflate (Zn(OTf)₂, 98.0 mg, 0.270 mmol, 16 mol %), pyridine (397.1 mg, 5.027 mmol), and triethylsilane (Et₃SiH, 196.6 mg, 1.695 mmol). The tube is sealed, and the contents are heated in a CEM Discover microwave reactor to 180 °C for 2 hours.[1] Following the reaction, the light-yellow mixture is allowed to cool to room temperature. The volatile components are removed under reduced pressure. The remaining crude reaction mixture is brought into a glovebox, and the organic products are extracted with pentane (2 x 3 mL). The pentane extracts are filtered to remove the zinc triflate catalyst. The solvent is then removed from the filtrate under reduced pressure to yield the silylated pyridine products.[1] Product isolation and purification are typically achieved by column chromatography.

Mechanistic Insights and Logical Relationships

The differing reactivity of pyridine and its methylated analogues can be visualized through a simplified mechanistic pathway. The reaction is believed to proceed through the formation of a silylium species, which then activates the pyridine ring for subsequent silylation.

dehydrocoupling_reactivity cluster_pyridine Pyridine & 3-Picoline cluster_picoline 2- & 4-Picoline pyridine Pyridine or 3-Picoline activated_pyridine Electrophilic Aromatic Substitution pyridine->activated_pyridine Zn(OTf)₂ + Et₃SiH ring_silylation Ring Silylation Product activated_pyridine->ring_silylation picoline 2- or 4-Picoline deprotonation Methyl Group Deprotonation picoline->deprotonation Zn(OTf)₂ + Et₃SiH methyl_silylation Methyl Silylation Product deprotonation->methyl_silylation start Pyridine Analogues start->pyridine start->picoline caption Divergent reactivity of pyridine analogues.

Caption: Divergent reactivity pathways of pyridine analogues.

The experimental workflow for the synthesis and analysis of these silylated pyridine compounds can be outlined as follows:

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Pyridine Analogue Zn(OTf)₂ Et₃SiH reaction Microwave Heating 180 °C, 2h reactants->reaction extraction Pentane Extraction reaction->extraction filtration Filtration extraction->filtration purification Column Chromatography filtration->purification nmr NMR Spectroscopy purification->nmr gcms GC-MS purification->gcms caption General experimental workflow.

Caption: General experimental workflow.

References

A Comparative Investigation of Halogenated Pyridine Intermediates in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated pyridines are indispensable building blocks in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the carbon-halogen bond, which serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. The choice of the halogen atom (F, Cl, Br, I) on the pyridine ring profoundly influences the intermediate's reactivity, stability, and cost, making a comparative understanding crucial for efficient and strategic synthesis design. This guide provides an objective comparison of the performance of various halogenated pyridine intermediates in key synthetic transformations, supported by experimental data and detailed protocols.

The Impact of the Halogen on Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of halogenated pyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the C-X bond to the palladium(0) catalyst is often the rate-determining step of the catalytic cycle. Weaker C-X bonds undergo oxidative addition more readily, leading to faster reactions under milder conditions. The general reactivity trend for 2-halopyridines is:

I > Br > Cl > F

This trend is inversely correlated with the C-X bond dissociation energies. Iodopyridines are the most reactive substrates, often requiring lower temperatures and shorter reaction times. In contrast, the strong C-F bond makes fluoropyridines generally unreactive in standard cross-coupling conditions, often necessitating specialized ligands and harsher conditions. While 2-chloropyridines are less reactive than their bromo and iodo counterparts due to a stronger C-Cl bond, significant advancements in ligand technology have developed highly active palladium catalyst systems that can effectively couple these more cost-effective and readily available starting materials.

Data Presentation: Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize the performance of 2-halogenated pyridines in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The data has been compiled from various sources, and it is important to note that direct comparisons should be made with consideration of the varied reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid

2-HalopyridineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-IodopyridinePd(PPh₃)₄Na₂CO₃Propylene Carbonate / H₂O130 / NS93[1]
2-BromopyridinePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100 / 2-24~85-95[2]
2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100 / 2-24~70-85[2]
2-FluoropyridinePd/SPhosCs₂CO₃Isopropyl Acetate100 / 12~60-75[3]

Table 2: Buchwald-Hartwig Amination of 2-Halopyridines with Aniline

2-HalopyridineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-IodopyridinePd₂(dba)₃ / XantphosNaOtBuToluene100 / 12High[3][4]
2-BromopyridinePd₂(dba)₃ / XantphosNaOtBuToluene100 / 12~90-98[3][4]
2-ChloropyridinePd₂(dba)₃ / XantphosNaOtBuToluene100 / 12~80-95[3][4]
2-FluoropyridinePd₂(dba)₃ / RuPhosK₂CO₃t-Amyl alcohol110 / 24~50-70[3]

Table 3: Sonogashira Coupling of 2-Halopyridines with Phenylacetylene

2-HalopyridineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-IodopyridinePd(PPh₃)₄ / CuIEt₃NTHFRT / 298[2]
2-BromopyridinePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 485[2]
2-ChloropyridinePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 1245[2]
2-FluoropyridinePd(OAc)₂ / PPh₃ / CuIEt₃NDMF100 / 24Low to moderate[5]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables. These protocols are representative and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Bromopyridine with Phenylboronic Acid

Objective: To synthesize 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a rubber septum.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Using a syringe, add the anhydrous 1,4-dioxane (5 mL).

  • Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the designated time (monitor by TLC or GC/MS every 2 hours for up to 24 hours).

  • Upon completion, allow the reaction to cool to room temperature.

  • Quench the reaction by adding water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 2-phenylpyridine.[2]

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridine with Aniline

Objective: To synthesize 2-(phenylamino)pyridine from 2-chloropyridine and aniline.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Charge a reaction vessel with 2-chloropyridine, aniline, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3][4]

Protocol 3: Sonogashira Coupling of 2-Iodopyridine with Phenylacetylene

Objective: To synthesize 2-(phenylethynyl)pyridine from 2-iodopyridine and phenylacetylene.

Materials:

  • 2-Iodopyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodopyridine, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Mandatory Visualization

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa_complex Oxidative Addition Complex (R-Pd(II)-X)L2 pd0->oa_complex R-X (Halogenated Pyridine) transmetalation Transmetalation oa_complex->transmetalation R'B(OH)2 (Boronic Acid) + Base r_pd_r1 R-Pd(II)-R'L2 transmetalation->r_pd_r1 reductive_elimination Reductive Elimination r_pd_r1->reductive_elimination reductive_elimination->pd0 R-R' (Coupled Product)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

General Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow General Experimental Workflow setup Reaction Setup Add Halogenated Pyridine, Coupling Partner, Catalyst, Ligand, and Base to a dry flask. inert Inert Atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon). setup->inert solvent Solvent Addition Add degassed solvent via syringe. inert->solvent reaction Reaction Heat the mixture with vigorous stirring. Monitor progress by TLC or LC-MS. solvent->reaction workup Workup Cool the reaction, quench, and perform an aqueous extraction. reaction->workup purification Purification Dry the organic layer and purify the crude product by column chromatography. workup->purification

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Synthesis of a Key Sorafenib Intermediate

Sorafenib_Intermediate_Synthesis Synthesis of a Key Sorafenib Intermediate picolinic_acid Picolinic Acid intermediate1 4-Chloropyridine-2-carbonyl chloride hydrochloride picolinic_acid->intermediate1 SOCl₂ intermediate2 4-Chloro-N-methyl-2- pyridinecarboxamide intermediate1->intermediate2 MeNH₂ intermediate3 4-(4-Aminophenoxy)-N- methylpicolinamide (Sorafenib Intermediate) intermediate2->intermediate3 4-Aminophenol, K₂CO₃, KOtBu

References

A Comparative Guide to Purity Validation Methods for Synthesized 2,3-Dichloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the verification of purity for synthesized chemical intermediates like 2,3-Dichloro-5-methylpyridine is a critical step. As a key building block in the agrochemical and pharmaceutical industries, its purity is paramount to ensure the safety, efficacy, and reproducibility of the final products.[1] Impurities can arise from unreacted starting materials, by-products from side reactions, or subsequent degradation.

This guide provides an objective comparison of the principal analytical methods for validating the purity of this compound. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research and quality control needs.

Comparison of Key Analytical Methods

The selection of an analytical technique for purity assessment is a critical decision based on performance characteristics such as sensitivity, precision, and the nature of potential impurities.[2] The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis. Each offers distinct advantages and is suited for different aspects of purity determination.

Table 1: Performance Comparison of Analytical Methods for Purity Validation (Note: Quantitative data is based on typical performance for analogous pyridine compounds due to limited specific validation data for this compound.)

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR) Elemental Analysis (CHNX)
Principle Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity.[3]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Intrinsic property of nuclei in a magnetic field to absorb and re-emit electromagnetic radiation at a specific frequency.[4]Combustion of the compound to convert elements into simple gases (CO₂, H₂O, N₂) for quantification.[5]
Applicability Excellent for volatile and thermally stable compounds like chlorinated pyridines.[6]Versatile for a wide range of compounds, including non-volatile or thermally labile impurities.[7]Provides absolute purity determination without a specific reference standard of the analyte; requires a certified internal standard.[4][8]Confirms the elemental composition of the bulk sample against the theoretical formula.[9][10]
Accuracy (% Recovery) 95.0% to 105.0%[2]98.0% to 102.0%[2]High (typically < 2% error)[4]High (within ±0.4% of theoretical value)[9][10]
Precision (% RSD) ≤ 5.0%[2]≤ 2.0%[2]< 1%[11]N/A
Linearity (R²) ≥ 0.995[2]≥ 0.999[2]N/AN/A
Primary Application Routine purity testing, separation of volatile impurities and residual solvents.[3][6]Broad purity testing, analysis of non-volatile impurities and degradation products.[2]Absolute purity determination, certification of reference materials, structural confirmation.[12]Fundamental confirmation of the compound's empirical formula and detection of inorganic impurities.[5][13]

Experimental Workflows and Method Selection

A comprehensive purity assessment often involves an orthogonal approach, utilizing multiple techniques to gain a complete profile of the synthesized compound. The following diagrams illustrate a general experimental workflow for purity validation and a decision-making process for selecting the appropriate analytical method.

Purity_Validation_Workflow cluster_0 Purity Validation Workflow start Synthesized This compound dissolve Sample Preparation (Dissolution in Solvent) start->dissolve ea Elemental Analysis (Elemental Composition) start->ea (Solid Sample) gc GC Analysis (Volatile Impurities) dissolve->gc hplc HPLC Analysis (Non-Volatile Impurities) dissolve->hplc qnmr qNMR Analysis (Absolute Purity) dissolve->qnmr data Data Analysis & Comparison gc->data hplc->data qnmr->data ea->data report Final Purity Report data->report

Caption: General experimental workflow for the purity validation of a synthesized compound.

Method_Selection_Tree cluster_1 Decision Tree for Method Selection q1 Primary Goal? q2 Are impurities volatile? q1->q2 Routine Quality Control (Impurity Profiling) q3 Need absolute purity value? q1->q3 Reference Standard Certification q4 Confirm empirical formula? q1->q4 New Compound Confirmation ans_gc Use Gas Chromatography (GC) q2->ans_gc Yes ans_hplc Use High-Performance Liquid Chromatography (HPLC) q2->ans_hplc No ans_both Use GC and/or HPLC (Orthogonal Methods) q2->ans_both Both/Unknown ans_qnmr Use Quantitative NMR (qNMR) q3->ans_qnmr ans_ea Use Elemental Analysis q4->ans_ea

Caption: Decision tree for selecting an appropriate analytical method for purity validation.

Detailed Experimental Protocols

The following protocols provide a starting point for method development and may require optimization for specific laboratory instrumentation and conditions.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a robust technique for assessing the purity of volatile compounds like this compound.[11]

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[11]

  • Carrier Gas: Helium or Hydrogen.

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., acetone or dichloromethane) to prepare a stock solution. Further dilute to a final concentration of approximately 1 mg/mL.

    • GC Conditions:

      • Injector Temperature: 250 °C[6]

      • Detector Temperature: 300 °C[11]

      • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.[6][11]

      • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).[6]

      • Injection Volume: 1 µL.

      • Split Ratio: 50:1.[11]

    • Data Analysis: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. For higher accuracy, a reference standard and internal standard can be used for quantitative analysis.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile alternative to GC, particularly useful for identifying non-volatile or thermally unstable impurities.[2]

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • Detection Wavelength: Determined by UV scan of the analyte (e.g., 270 nm).

      • Mobile Phase Gradient (Example): Start with 70% aqueous buffer / 30% acetonitrile, ramp to 10% aqueous / 90% acetonitrile over 15 minutes, hold for 5 minutes.

    • Data Analysis: Purity is calculated using the area percent method from the chromatogram. A validated method using a reference standard is required for accurate quantification of impurities.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of a compound without requiring a reference standard of the analyte itself.[4][12]

  • Instrumentation: NMR spectrometer (≥400 MHz recommended for better resolution).

  • Materials: Certified internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone), deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Procedure:

    • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard into a vial. Dissolve the mixture in a precise volume of deuterated solvent.

    • NMR Data Acquisition: Acquire the ¹H NMR spectrum ensuring a long relaxation delay (e.g., 5 times the longest T1) to allow for complete magnetization recovery, which is crucial for accurate integration.

    • Data Processing: Carefully process the spectrum (phasing, baseline correction). Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Purity Calculation: The purity of the sample can be calculated using the following formula[4]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Halogens) in the sample, which is then compared to the theoretical values calculated from the molecular formula.[5][13] For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated values.[9][10]

  • Instrumentation: CHN/X elemental analyzer.

  • Principle: The sample is combusted in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂, HX). These gases are then separated and quantified by detectors.[5]

  • Procedure:

    • Sample Preparation: A few milligrams of the dried, homogenous sample are accurately weighed into a tin or silver capsule.

    • Analysis: The sample is introduced into the combustion chamber of the analyzer. The instrument automatically performs the combustion, separation, and detection, providing the percentage of each element.

    • Data Analysis: Compare the experimentally determined percentages of C, H, N, and Cl with the theoretical values for C₆H₅Cl₂N (MW: 162.02).

      • Theoretical %C = 44.48%

      • Theoretical %H = 3.11%

      • Theoretical %N = 8.65%

      • Theoretical %Cl = 43.76%

References

Safety Operating Guide

Proper Disposal of 2,3-Dichloro-5-methylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling 2,3-Dichloro-5-methylpyridine, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety protocols.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1]

In Case of Spills: Spills should be immediately contained and cleaned up. Absorb the spill with an inert material such as sand or vermiculite.[1] The collected material should then be placed in a designated, sealed container for hazardous waste.[1] It is crucial to prevent the chemical from entering drains or waterways.[1][2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound, a halogenated organic compound, is through incineration.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Classification:

    • It is the responsibility of the waste generator to classify the waste in accordance with local, state, and federal regulations.[3] this compound should be classified as a hazardous waste.

  • Waste Segregation and Storage:

    • Store waste this compound in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[4]

    • Keep the waste in a tightly sealed, properly labeled container. The label should clearly state "Hazardous Waste" and the full chemical name: "this compound".

  • Licensed Disposal:

    • Arrange for the collection of the hazardous waste by a licensed disposal company.[2]

    • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous combustion byproducts.[2]

  • Contaminated Materials:

    • Any materials, such as PPE or absorbent materials, that have come into contact with this compound should also be treated as hazardous waste and disposed of accordingly.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a closely related compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, for reference.

PropertyThis compound2,3-Dichloro-5-(trifluoromethyl)pyridine
Molecular Formula C₆H₅Cl₂NC₆H₂Cl₂F₃N
Molecular Weight 162.02 g/mol 215.99 g/mol
Physical State SolidLiquid
Melting Point 41-48 °C8-9 °C
Solubility in Water Not available380 mg/L @ 24 °C

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound for Disposal assess Assess Waste Type (Unused, Contaminated, etc.) start->assess spill Spill or Leak? assess->spill cleanup Contain and Absorb with Inert Material (e.g., Vermiculite, Sand) spill->cleanup Yes package Package in a Sealed, Labeled Container 'Hazardous Waste' 'this compound' spill->package No package_spill Package in a Sealed, Labeled Container for Hazardous Waste cleanup->package_spill storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials package_spill->storage package->storage disposal_company Contact Licensed Hazardous Waste Disposal Company storage->disposal_company incineration Incineration in a Chemical Incinerator with Afterburner and Scrubber disposal_company->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2,3-Dichloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 2,3-Dichloro-5-methylpyridine (CAS No. 59782-90-0) is not publicly available. The following guidance is based on the known hazards of this chemical class and data from structurally similar compounds, such as 2,3-Dichloro-5-(trifluoromethyl)pyridine. It is imperative to consult the specific SDS provided by your supplier and to conduct a thorough risk assessment before handling this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance, exhibiting acute toxicity and causing serious eye irritation.[1] All handling procedures must reflect the significant risks associated with this compound.

Hazard ClassificationGHS Hazard CodeSignal WordGHS Pictogram
Acute Toxicity, Oral (Category 3)H301DangerGHS06 (Skull and Crossbones)
Serious Eye IrritationH319DangerGHS06 (Skull and Crossbones)

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent any direct contact with this compound. The following table outlines the minimum required PPE.

Body PartRecommended ProtectionMaterial and Specification
Hands Chemical-resistant glovesButyl rubber or Viton gloves are strongly recommended over standard nitrile gloves due to the chlorinated pyridine structure. Nitrile gloves offer poor resistance to pyridine and some halogenated hydrocarbons. Always use gloves compliant with EN 374.
Eyes/Face Safety goggles and face shieldTightly sealed chemical splash goggles are essential. A full-face shield must be worn over the goggles to protect against splashes.
Body Laboratory coat and apronA flame-retardant lab coat, fully buttoned, is required. For operations with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory RespiratorAll handling of this compound must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits or in the case of a spill, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls:

  • Fume Hood: All weighing, handling, and experimental procedures involving this compound must be performed within a properly functioning and certified chemical fume hood.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents within the chemical fume hood to minimize time spent handling the open container.

  • Dispensing: The compound is a solid.[1] Use appropriate tools (e.g., spatula, weighing paper) to handle and weigh the solid inside the fume hood. Avoid generating dust.

  • Experimental Use: Keep the container of this compound tightly sealed when not in use. If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's emergency response team.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatible.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental disposal company, in accordance with all local, state, and federal regulations.[3]

Logical Workflow for Handling this compound

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Butyl Gloves, Goggles, Face Shield, Lab Coat) prep_setup Set up Experiment in Certified Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces and Equipment handle_exp->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Store Waste in Designated Area cleanup_waste->cleanup_dispose emergency_spill Spill Occurs emergency_action Follow Emergency Procedures (First Aid, Spill Cleanup) emergency_spill->emergency_action emergency_exposure Personal Exposure emergency_exposure->emergency_action

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.